molecular formula C10H11FO2 B1393359 4-Fluoro-3,5-dimethylphenylacetic acid CAS No. 1000544-58-0

4-Fluoro-3,5-dimethylphenylacetic acid

Katalognummer: B1393359
CAS-Nummer: 1000544-58-0
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: KVZWAVFWDGHWDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3,5-dimethylphenylacetic acid (CAS 1000544-58-0) is a fluorinated phenylacetic acid derivative of significant interest in modern medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate, particularly in the development of novel therapeutic agents. Its key structural features—the acetic acid linker and the specific placement of fluorine and methyl groups on the phenyl ring—make it a valuable building block for constructing more complex, bioactive molecules. Notably, this compound and its structural analogs have demonstrated remarkable importance in antiparasitic research. Recent studies highlight its role in the synthesis of potent, orally efficacious lead compounds for treating cryptosporidiosis, a debilitating parasitic disease. Research indicates that the 4-fluoro substitution on the phenyl ring plays a remarkable role in enhancing the potency of these drug candidates against Cryptosporidium parvum . The incorporation of this aromatic "tail" group has been shown to be superior to other substituents, contributing to the development of compounds with low micromolar EC50 values and excellent efficacy in animal models . With a molecular formula of C 10 H 11 FO 2 and a molecular weight of 182.19 g/mol , it is supplied as a solid and should be stored sealed in a dry environment at ambient temperature . Researchers are advised to handle this material with appropriate precautions, as it may cause skin and serious eye irritation and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(4-fluoro-3,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6-3-8(5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZWAVFWDGHWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Fluoro-3,5-dimethylphenylacetic Acid: Molecular Architecture, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0) is a highly specialized, fluorinated building block utilized extensively in medicinal chemistry and agrochemical development[1][2]. As an advanced pharmaceutical intermediate, its unique substitution pattern—combining a para-fluorine atom with meta-methyl groups—provides a precise balance of steric bulk, lipophilicity, and metabolic resistance[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic workflow, and explores its strategic applications in drug design.

Molecular Architecture & Physicochemical Profiling

The structural logic of 4-fluoro-3,5-dimethylphenylacetic acid (4-FDPAA) is rooted in its ability to modulate pharmacokinetic (PK) properties when incorporated into larger active pharmaceutical ingredients (APIs).

  • The para-Fluorine Effect: Fluorine is highly electronegative but similar in van der Waals radius to hydrogen. Placing it at the para position blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, a common metabolic liability in phenyl rings.

  • The meta-Dimethyl Groups: These groups serve a dual purpose. First, they provide steric shielding to the fluorine atom and the aromatic core. Second, they significantly increase the overall lipophilicity (LogP) of the molecule, which is critical for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.

  • The ipso-Acetic Acid Moiety: The carboxylic acid provides a versatile handle for amide coupling, esterification, or further homologation, while also acting as a critical hydrogen-bond donor/acceptor in target engagement.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C₁₀H₁₁FO₂Defines stoichiometry and mass.
Molecular Weight 182.19 g/mol Low MW allows for integration into larger APIs without exceeding Lipinski's Rule of 5.
CAS Registry Number 1000544-58-0Unique identifier for commercial sourcing[1][4].
Estimated pKa ~4.3Dictates ionization state at physiological pH (predominantly ionized in blood).
Topological Polar Surface Area (TPSA) 37.3 ŲOptimal for membrane permeability; highly favorable for oral bioavailability.
Physical State Solid (Crystalline Powder)Facilitates easy handling, weighing, and long-term storage stability.

Synthetic Workflows & Methodologies

Historically, phenylacetic acids were synthesized via the chloromethylation of the corresponding benzene derivative followed by cyanide displacement and hydrolysis[5]. However, for highly substituted, electron-rich rings (activated by two methyl groups), chloromethylation can lead to unwanted polymeric byproducts or regioisomeric mixtures. Furthermore, the use of stoichiometric cyanide poses severe safety and environmental risks.

To ensure high yield, regioselectivity, and safety, a modern Palladium-Catalyzed Carbonylation approach is preferred[6]. This method utilizes 4-fluoro-3,5-dimethylbenzyl bromide as the starting material, which undergoes oxidative addition with a Pd(0) species, followed by CO insertion and trapping with methanol to form the methyl ester, which is subsequently hydrolyzed.

Diagram: Synthetic Workflow

Synthesis A 4-Fluoro-3,5-dimethylbenzyl bromide (Starting Material) B Palladium Catalyst PdCl2(P(OPh)3)2 + CO + MeOH A->B Carbonylation C 4-Fluoro-3,5-dimethylphenylacetic acid methyl ester B->C 40°C, 1 atm CO D Alkaline Hydrolysis (LiOH, THF/H2O) C->D Saponification E Acidic Workup (HCl to pH 2) D->E Neutralization F 4-Fluoro-3,5-dimethylphenylacetic acid (Target Product) E->F Precipitation

Caption: Synthetic workflow for 4-FDPAA via Palladium-catalyzed carbonylation.

Step-by-Step Methodology: Synthesis of 4-FDPAA

Phase 1: Palladium-Catalyzed Carbonylation

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 4-fluoro-3,5-dimethylbenzyl bromide (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Add PdCl2​(P(OPh)3​)2​ (0.05 eq) and triethylamine (1.5 eq). Causality: Triethylamine acts as a base to neutralize the HBr generated during the reaction, preventing catalyst poisoning[6].

  • Carbonylation: Purge the flask with Carbon Monoxide (CO) gas and maintain a 1 atm CO balloon. Heat the reaction to 40°C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the benzyl bromide spot validates the completion of the carbonylation.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure to yield the crude methyl ester.

Phase 2: Saponification and Isolation 6. Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and H2​O . Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq). Causality: LiOH is chosen over NaOH/KOH as it provides milder conditions, preventing any potential side reactions while ensuring complete cleavage of the ester. 7. Reaction: Stir at room temperature for 2 hours. 8. Acidification (Self-Validation): Remove THF under reduced pressure. Cool the aqueous layer to 0°C and slowly add 1M HCl until the pH reaches 2.0. Causality: The pKa of the product is ~4.3. Lowering the pH to 2.0 ensures the carboxylate is fully protonated, driving the precipitation of the highly insoluble free acid. 9. Isolation: Filter the resulting white crystalline precipitate, wash with cold water, and dry under high vacuum to afford pure 4-Fluoro-3,5-dimethylphenylacetic acid.

Analytical Characterization & Validation

To guarantee scientific integrity, the synthesized compound must undergo orthogonal analytical validation. The following self-validating protocol ensures both structural fidelity and chemical purity.

Step-by-Step Methodology: LC-MS and NMR Validation
  • Sample Preparation: Dissolve 2 mg of the product in 1 mL of LC-MS grade Methanol for mass spectrometry, and 10 mg in 0.6 mL of DMSO−d6​ for NMR analysis. Causality: DMSO−d6​ is selected over CDCl3​ because carboxylic acids often dimerize in non-polar solvents, leading to broadened NMR signals. DMSO disrupts these dimers, yielding sharp, interpretable peaks.

  • LC-MS Acquisition (ESI-Negative Mode): Inject the methanol sample into an LC-MS system. Causality: Carboxylic acids readily lose a proton. Operating in Electrospray Ionization Negative (ESI-) mode will yield a highly abundant [M−H]− ion at m/z 181.1, confirming the molecular weight with high signal-to-noise ratio.

  • NMR Acquisition: Acquire 1H , 13C , and 19F NMR spectra. The presence of the fluorine atom will cause distinct scalar coupling ( J -coupling) in both the proton and carbon spectra, which serves as an internal validation of the regiochemistry.

Expected NMR Characterization Data
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR ~12.30Broad Singlet1H-COOH (Acidic proton)
¹H NMR ~6.95Doublet ( 4JHF​≈6 Hz)2HAromatic protons (C2, C6)
¹H NMR ~3.50Singlet2H-CH₂- (Benzylic protons)
¹H NMR ~2.20Doublet ( 5JHF​≈2 Hz)6H-CH₃ (Methyl groups)
¹⁹F NMR ~ -120.5Multiplet1FAromatic Fluorine

Applications in Drug Development

In modern drug discovery, the incorporation of the 4-fluoro-3,5-dimethylphenyl moiety is a calculated strategy to overcome specific pharmacokinetic hurdles.

Diagram: Pharmacokinetic Optimization Logic

PK_Logic Core 4-Fluoro-3,5-dimethylphenylacetic acid Scaffold F_Sub para-Fluorine Substitution Core->F_Sub Me_Sub meta-Dimethyl Substitution Core->Me_Sub Acid_Sub Acetic Acid Moiety Core->Acid_Sub Metab Blocks CYP450 Oxidation (Increased Half-life) F_Sub->Metab Lipo Enhances Lipophilicity (Better BBB Penetration) Me_Sub->Lipo Target Target Engagement (H-Bond Donor/Acceptor) Acid_Sub->Target

Caption: Structural features of 4-FDPAA and their pharmacokinetic implications.

Mechanistic Insights: Phenylacetic acid derivatives are foundational to many non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Diclofenac, Ibuprofen). By utilizing 4-FDPAA as a starting material, medicinal chemists can synthesize novel amide or ester prodrugs. The para-fluorine acts as a bioisostere for hydrogen, preventing rapid oxidative clearance by the liver, thereby extending the biological half-life of the resulting drug. Simultaneously, the meta-methyl groups force the aromatic ring out of planarity when bound to certain receptor pockets, which can drastically increase target selectivity (e.g., selective COX-2 inhibition over COX-1).

References

  • Accela ChemBio. "4-Fluoro-3,5-dimethylphenylacetic Acid Product Information (CAS: 1000544-58-0)." Accela ChemBio Inc. Available at:[Link]

  • Monteil, F., & Kalck, P. (2001). "Synthesis of Palladium Benzyl Complexes from the Reaction of PdCl2[P(OPh)3]2 with Benzyl Bromide and Triethylamine: Important Intermediates in Catalytic Carbonylation." Organometallics, ACS Publications. Available at: [Link]

Sources

CAS 1000544-58-0 safety data sheet and preliminary toxicity profile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Preliminary Toxicity Profile of Novel Chemical Entities: A Case Study Approach

Disclaimer: The following technical guide has been developed to illustrate the structure, content, and depth of a comprehensive safety and toxicity profile for a chemical substance intended for research and development. Initial searches for a Safety Data Sheet (SDS) and toxicity data for the specific identifier CAS 1000544-58-0 did not yield any specific results. This may be for several reasons: the identifier could be a novel substance with limited public documentation, an internal research code not corresponding to a registered CAS number, or an erroneous entry.

Therefore, this guide utilizes Poly(hexamethylene biguanide) hydrochloride (PHMB, CAS 32289-58-0) as a representative compound to demonstrate the expected scientific rigor and data presentation. PHMB is a well-documented cationic biocide, and the information presented herein is based on publicly available data for this substance. This document should be considered a template and not a direct safety and toxicity assessment of CAS 1000544-58-0.

Introduction: The Imperative for Early-Stage Safety Assessment

The journey of a novel chemical entity from discovery to application is contingent upon a thorough understanding of its toxicological profile. For researchers, scientists, and drug development professionals, early and comprehensive safety assessment is not merely a regulatory hurdle but a fundamental aspect of responsible innovation. This guide provides a framework for constructing a preliminary safety data sheet and toxicity profile, using Poly(hexamethylene biguanide) hydrochloride (PHMB) as an illustrative model. We will delve into its chemical and physical properties, summarize critical safety data, and outline a preliminary toxicological assessment, thereby providing a blueprint for the evaluation of new chemical entities.

Chemical and Physical Identity of the Model Compound: PHMB

A precise understanding of a compound's chemical and physical properties is the bedrock of any safety assessment. These properties dictate its behavior in biological and environmental systems.

Table 1: Physicochemical Properties of Poly(hexamethylene biguanide) hydrochloride (PHMB)

PropertyValueSource
CAS Number 32289-58-0[1]
IUPAC Name N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide[2]
Synonyms Polyhexanide, PHMB, Poly(hexamethylenebiguanide) hydrochloride[3][4]
Molecular Formula (C8H17N5)n.xHCl[5]
Physical State Generally supplied as an aqueous solution (e.g., 20%) or as an off-white to pale yellow powder.[3][3]
Solubility Soluble in water (41% wt/wt at 25 °C).[3] Also soluble in alcohol.[6][3][6]
Stability Stable under normal conditions of use and at ambient temperature.[5][7][5][7]
Reactivity Hazardous polymerization will not occur.[7] Incompatible with strong oxidizing agents.[8][7][8]

Comprehensive Safety Data Sheet (SDS) Summary

The Safety Data Sheet is the primary source of information regarding the hazards of a chemical substance and advice on safety precautions. The following sections summarize the key GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and precautionary statements for PHMB.

Hazard Identification and GHS Classification

PHMB is classified with several hazard statements that underscore the need for careful handling.

Table 2: GHS Hazard Classification for PHMB

Hazard ClassCategoryHazard Statement
Serious Eye Damage1H318: Causes serious eye damage.[4][9]
Skin Sensitization1H317: May cause an allergic skin reaction.[5][9]
Carcinogenicity2H351: Suspected of causing cancer.[9]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure.[9]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life.[9]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects.[9]
Precautionary Statements and Personal Protective Equipment (PPE)

Adherence to recommended precautionary measures is critical to mitigate the risks associated with handling PHMB.

  • Prevention:

    • P202: Do not handle until all safety precautions have been read and understood.[9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

    • P273: Avoid release to the environment.

  • Response:

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

  • Storage:

    • P405: Store locked up.[7]

  • Disposal:

    • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[7]

Emergency Procedures
  • First Aid Measures:

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[5]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

    • Hazards from Combustion: May produce hazardous carbon dioxide (CO2), carbon monoxide (CO), and nitrogen oxides under fire conditions.[7]

Preliminary Toxicity Profile

The toxicity profile provides an overview of the potential adverse health effects of a substance. For PHMB, the primary concerns are related to its effects on the eyes, skin, and potential for carcinogenicity with repeated exposure.

Acute Toxicity
Skin and Eye Irritation/Sensitization
  • Eye Damage: PHMB is classified as causing serious eye damage (Category 1).[4][9] This indicates that direct contact can cause irreversible damage to the eye.

  • Skin Sensitization: It is also known to be a skin sensitizer (Category 1), meaning that repeated exposure may lead to an allergic skin reaction.[5][9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: PHMB is suspected of causing cancer (Category 2).[9] This classification is based on evidence from animal studies.

  • Mutagenicity: Data on germ cell mutagenicity is not prominently available in the search results.

  • Reproductive Toxicity: No specific classifications for reproductive toxicity were found in the provided search results.

Specific Target Organ Toxicity (STOT)
  • Repeated Exposure: PHMB is classified as causing damage to organs through prolonged or repeated exposure (STOT RE Category 1).[9] The specific target organs are not detailed in the provided search results.

Experimental Protocols and Workflows

A robust toxicity assessment relies on a tiered approach to testing. The following workflow illustrates a general process for evaluating the preliminary toxicity of a new chemical entity.

Tiered Toxicity Testing Workflow

Toxicity_Testing_Workflow cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Acute & Sub-acute In Vivo Studies cluster_2 Tier 3: Chronic & Specialized Studies A QSAR & Read-Across (Predictive Toxicology) B Ames Test (Mutagenicity) A->B C In Vitro Cytotoxicity Assays (e.g., MTT, LDH) B->C D HCS & Organ-on-a-Chip (Mechanism of Action) C->D E Acute Oral/Dermal/Inhalation Toxicity (LD50/LC50 Determination) D->E Proceed if warranted F Skin & Eye Irritation/Sensitization (Draize Test / Local Lymph Node Assay) E->F G 28-Day Repeated Dose Study (Target Organ Identification) F->G H Chronic Toxicity/Carcinogenicity Studies G->H Proceed if warranted I Reproductive & Developmental Toxicity H->I J Toxicokinetics (ADME) I->J

Caption: A generalized tiered approach to toxicity testing for a new chemical entity.

Conclusion and Recommendations

The safety and preliminary toxicity profile of a novel chemical entity is a critical component of its development. As demonstrated with the model compound PHMB, a thorough assessment involves the compilation of physicochemical data, a detailed understanding of its hazards as outlined in the SDS, and a multi-tiered approach to toxicological testing. For the substance identified as CAS 1000544-58-0 , it is imperative that the end-user:

  • Verify the CAS number to ensure its accuracy.

  • Contact the manufacturer or supplier to obtain a specific Safety Data Sheet.

  • Refrain from handling the substance until a comprehensive understanding of its hazards has been established.

The framework provided in this guide serves as a robust starting point for researchers and developers to systematically evaluate the safety of new chemical entities, ensuring both scientific advancement and the protection of human health and the environment.

References

  • Acme-Hardesty. (n.d.). DMDM-H Safety Data Sheet.
  • Cayman Chemical. (2025, July 11). Safety Data Sheet - Glaucine.
  • National Center for Biotechnology Information. (n.d.). Polihexanide - PubChem.
  • Echemi.com. (2019, July 15). Poly(hexamethylenebiguanide) hydrochloride SDS.
  • Making Cosmetics. (n.d.). SDS (Safety Data Sheet) - DMDM Hydantoin.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Hexamethyldisilathiane Material Safety Data Sheet.
  • USDA APHIS. (n.d.). Material Safety Data Sheet - Formalin Solution 10% Neutral Buff.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Hexamethyldisilazane.
  • de Paula, G. F., et al. (2011, June 1). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride.
  • Alfa Chemistry. (n.d.). CAS 32289-58-0 Polyhexamethylene biguanide HCl.
  • Thor Personal Care. (n.d.). DMDM Hydantoin - SDS (Safety Data Sheet).
  • Fisher Scientific. (2020, January 9). SAFETY DATA SHEET - Dypnone.
  • GIHI CHEMICALS CO., LIMITED. (n.d.). Polyhexamethylene biguanide hydrochloride Safety Data Sheet.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Polyhexamethylene biguanide hydrochloride 20% w/v.
  • ChemicalBook. (2025, December 17). Poly(hexamethylenebiguanide)hydrochloride.
  • National Center for Biotechnology Information. (n.d.). N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide.
  • A Chemtek. (n.d.). Poly (hexamethylene biguanide) hydrochloride | 32289-58-0.

Sources

1H NMR and 13C NMR chemical shifts for 4-Fluoro-3,5-dimethylphenylacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the nuclear magnetic resonance (NMR) elucidation of 4-Fluoro-3,5-dimethylphenylacetic acid, designed for analytical chemists, structural biologists, and drug development professionals.

Executive Summary

The structural verification of fluorinated aromatic building blocks is a critical quality control step in modern pharmaceutical synthesis. 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0)[1] presents a unique analytical case study due to its highly symmetric local environment coupled with complex heteronuclear spin-spin interactions. Because the 19 F nucleus is highly sensitive to its electronic environment[2], multi-nuclear NMR ( 1 H, 13 C, and 19 F) is required to fully map its molecular architecture. This whitepaper establishes the predictive chemical shifts, coupling constants, and the underlying quantum mechanical causality for this specific molecule, accompanied by a self-validating experimental protocol for accurate spectral acquisition.

Molecular Architecture & Spin System Dynamics

4-Fluoro-3,5-dimethylphenylacetic acid ( C10​H11​FO2​ ) consists of a central benzene ring substituted at the 1, 3, 4, and 5 positions. The molecule possesses a local C2v​ symmetry axis passing through C1 and C4.

This symmetry dictates the equivalency of several nuclei:

  • Protons: The aromatic protons at C2 and C6 are chemically and magnetically equivalent. The methyl protons at C3 and C5 are also equivalent.

  • Carbons: C2/C6 and C3/C5 form degenerate pairs in the 13 C spectrum.

  • Heteronuclear Coupling: The presence of the 19 F nucleus (Spin = 1/2, 100% natural abundance) at C4 introduces pervasive scalar coupling ( J -coupling) across both the 1 H and 13 C spectra, breaking the simplicity of standard first-order multiplets[2].

SpinNetwork F19 19F Nucleus H_Ar 1H (Ar) H2, H6 F19->H_Ar 4J_HF (~6 Hz) H_Me 1H (Me) CH3 F19->H_Me 4J_HF (~2 Hz) C_Ipso 13C C4 F19->C_Ipso 1J_CF (~245 Hz) C_Ortho 13C C3, C5 F19->C_Ortho 2J_CF (~18 Hz)

Heteronuclear spin-spin coupling network centered on the 19F nucleus.

Predictive 1 H NMR Chemical Shifts & Causality

The 1 H NMR spectrum is dominated by diamagnetic shielding and anisotropic effects. Based on established empirical rules for structural determination[3], the predicted shifts in CDCl3​ are detailed below.

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
-COOH 11.00 – 12.00Broad Singlet (br s)1HN/A
Ar-H (C2, C6) ~6.90Doublet (d)2H 4JHF​≈6.0
-CH 2​ - ~3.55Singlet (s)2HN/A
-CH 3​ (C3, C5) ~2.25Doublet (d)6H 4JHF​≈2.0

Causality of Shifts and Splitting:

  • Aromatic Protons (H2, H6): The base chemical shift of benzene (7.27 ppm) is shielded by the electron-donating ortho-methyl groups, shifting the resonance upfield to ~6.90 ppm. The doublet splitting arises from a 4-bond meta-coupling ( 4JHF​ ) to the fluorine atom.

  • Methyl Protons: The methyl groups are ortho to the fluorine atom. The coupling transmits through the carbon framework ( F−C4​−C3​−CH3​ ), resulting in a small but resolvable 4-bond coupling ( 4JHF​≈2.0 Hz).

Predictive 13 C and 19 F NMR Parameters

Fluorine's high electronegativity strongly polarizes the C−F bond, withdrawing electron density via the inductive effect while simultaneously donating electron density into the aromatic ring via resonance. Furthermore, 19 F chemical shifts are dominated by paramagnetic contributions from electronic excited states, resulting in a massive chemical shift dispersion[2][4].

C NMR Data (100 MHz, CDCl3​ )
Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C=O (Carboxyl) ~176.5Singlet (s)N/A
C4 (Ar-F) ~159.0Doublet (d) 1JCF​≈245
C1 (Ar-CH 2​ ) ~129.5Doublet (d) 4JCF​≈3
C2, C6 (Ar-H) ~128.0Doublet (d) 3JCF​≈5
C3, C5 (Ar-CH 3​ ) ~124.5Doublet (d) 2JCF​≈18
-CH 2​ - ~40.5Singlet (s)N/A
-CH 3​ ~14.5Doublet (d) 3JCF​≈4

Causality of 13 C- 19 F Coupling: The massive 1JCF​ coupling (~245 Hz) at C4 is a direct consequence of the Fermi contact interaction, which is highly dependent on the s-orbital character of the C−F bond. The 2JCF​ (ortho) and 3JCF​ (meta) couplings decay predictably with distance but remain clearly visible without 19 F decoupling.

F NMR Data (376 MHz, CDCl3​ )
  • Chemical Shift: ~ -118.0 to -122.0 ppm (Referenced to CFCl3​ at 0 ppm)[4].

  • Multiplicity: Complex multiplet (Triplet of Heptets).

  • Causality: The 19 F nucleus is coupled to the two meta-protons ( 4JHF​≈6 Hz) and the six ortho-methyl protons ( 4JHF​≈2 Hz). Because 19 F NMR spectra are typically first-order[4], the multiplicity follows the 2nI+1 rule, resulting in a highly complex but symmetrical splitting pattern.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating workflow. The following protocol guarantees high-fidelity data for fluorinated aromatics.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 4-Fluoro-3,5-dimethylphenylacetic acid.

  • Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a clean, dry 5 mm NMR tube. Causality: Particulate matter causes magnetic susceptibility gradients, broadening spectral lines.

Step 2: Probe Tuning and Shimming (Self-Validation Step)
  • Insert the sample into the spectrometer (e.g., 400 MHz).

  • Lock onto the deuterium frequency of CDCl3​ .

  • Tune and match the probe for 1 H, 13 C, and 19 F frequencies.

  • Perform gradient shimming (Z-axis).

  • Validation: Acquire a quick 1-scan 1 H spectrum. Examine the CHCl3​ residual solvent peak at 7.26 ppm. The peak width at half-height ( W1/2​ ) must be <1.0 Hz. If it is broader or asymmetrical, repeat shimming.

Step 3: Multi-Nuclear Acquisition Parameters
  • 1 H NMR:

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 1.0 s

    • Spectral Width (sw): 15 ppm (to capture the carboxylic acid proton).

  • 19 F NMR ( 1 H-decoupled):

    • Number of Scans (ns): 64

    • Relaxation Delay (d1): 2.0 s

    • Causality: Proton decoupling collapses the complex multiplet into a sharp singlet, drastically increasing the signal-to-noise ratio and confirming the presence of a single fluorine environment.

  • 13 C NMR ( 1 H-decoupled):

    • Number of Scans (ns): 1024

    • Relaxation Delay (d1): 2.0 s

    • Causality: 13 C has a low natural abundance (1.1%) and long T1​ relaxation times. A longer d1 ensures quantitative integration, while 1 H decoupling simplifies the spectrum, leaving only the C−F couplings visible.

NMRExperiment A Sample Preparation (15-20 mg in CDCl3) B Probe Tuning & Matching (1H, 13C, 19F) A->B C Shimming Validation (CHCl3 W1/2 < 1.0 Hz) B->C D 1H Acquisition (ns=16, d1=1s) C->D E 19F Acquisition (ns=64, 1H-decoupled) C->E F 13C Acquisition (ns=1024, 1H-decoupled) C->F G Fourier Transform & Phase Correction D->G E->G F->G H Multiplet Analysis & Structural Validation G->H

Workflow for multi-nuclear NMR acquisition and self-validating processing.

References

  • Accela ChemBio Inc. "916420-58-1, 3'-Methyl-5'-(trifluoromethoxy)acetophenone-AccelaChem" (Contains CAS 1000544-58-0 reference). accelachem.com.
  • Pretsch, E., Clerc, T., Seibl, J., Simon, W. "Structure Determination of Organic Compounds: Tables of Spectral Data". ExLibris Group / Springer-Verlag.
  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia, The Free Encyclopedia.
  • Antic, D. "Evaluation of fluoroorganic compounds with benchtop 19F NMR". Thermo Fisher Scientific.

Sources

The Strategic Incorporation of Fluorine in Phenylacetic Acid Derivatives: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Phenylacetic acid derivatives, a versatile and privileged structural motif in drug discovery, have been a significant beneficiary of this strategy. This in-depth technical guide provides a comprehensive overview of the synthesis pathways and discovery of fluorinated phenylacetic acid derivatives. We will explore the causal relationships behind synthetic choices, from classical nucleophilic and electrophilic fluorination strategies to modern transition-metal-catalyzed methods. Beyond the synthesis, we will delve into the physicochemical and pharmacological consequences of fluorination, elucidating its impact on metabolic stability, acidity, lipophilicity, and target binding affinity. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to navigate the synthesis and application of this critical class of compounds.

The Rationale for Fluorine: A Small Atom with a Mighty Impact

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance their therapeutic potential.[1][2][3][4][5][6][7] The unique properties of the fluorine atom, including its small van der Waals radius (1.47 Å, similar to a hydrogen atom), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine (C-F) bond, are central to its utility in drug design.[4][8][9][10]

The introduction of fluorine can lead to several beneficial modifications in a molecule's properties:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2][9][11] This "metabolic blocking" at susceptible positions can prolong the half-life of a drug.[9]

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (-CF3) group often increases it more significantly.[1][2][9] This property is crucial for membrane permeability and bioavailability.[9][10][11]

    • Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic functional groups, making them more acidic.[2][9] This can influence a drug's ionization state at physiological pH, affecting its solubility and target interactions.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[1] Its ability to modulate the conformation of a molecule can also lead to a more favorable orientation within a binding pocket.[9]

Phenylacetic acid derivatives, with their aromatic ring and carboxylic acid functionality, present multiple opportunities for strategic fluorination, both on the aromatic ring and at the α-position of the acetic acid side chain.

Synthetic Pathways to Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives can be broadly categorized into methods that introduce fluorine onto the aromatic ring and those that install it at the α-position. The choice of strategy is dictated by the desired location of the fluorine atom(s), the available starting materials, and the functional group tolerance of the reaction.

Aromatic Fluorination Strategies

The introduction of fluorine onto the phenyl ring of phenylacetic acid can be achieved through several established methods.

Nucleophilic aromatic substitution is a powerful tool for introducing fluorine, particularly when the aromatic ring is activated by electron-withdrawing groups.

  • Halogen Exchange (Halex) Process: This method involves the displacement of a halide (typically chlorine or bromine) with a fluoride ion. The reaction is driven by the high lattice energy of the resulting metal halide salt. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources.[12]

    • Causality: The success of the Halex process relies on the presence of electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. These groups stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.[13]

  • Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[8]

    • Expertise & Experience: While historically significant, the Balz-Schiemann reaction can require high temperatures and may have limited substrate scope and functional group tolerance.

Electrophilic fluorination reagents deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring.

  • Reagents: A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts, are commonly used for this purpose.[12]

    • Trustworthiness: These reagents are generally more user-friendly and less hazardous than elemental fluorine (F2). The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring.

In recent years, significant progress has been made in the development of transition-metal-catalyzed methods for the formation of C-F bonds.[14]

  • Palladium-Catalyzed Fluorination: Palladium catalysts can be used to fluorinate aryl halides or triflates. The reaction typically proceeds via an oxidative addition, fluoride transfer, and reductive elimination cycle.[8] However, C-F reductive elimination can be challenging.[8]

  • Copper-Catalyzed Fluorination: Copper-based systems have also been developed for the nucleophilic fluorination of aryl halides.[13]

The following diagram illustrates the key synthetic pathways for aromatic fluorination of a generic phenylacetic acid precursor.

aromatic_fluorination cluster_nucleophilic Nucleophilic Fluorination cluster_electrophilic Electrophilic Fluorination Aryl-X Aryl Halide/Triflate (X = Cl, Br, I, OTf) Aryl-F_nuc Fluorinated Phenylacetic Acid Derivative Aryl-X->Aryl-F_nuc  Halex (KF, CsF) or  Pd/Cu Catalysis Aryl-N2+ Aryl Diazonium Salt Aryl-N2+->Aryl-F_nuc  Balz-Schiemann (Δ) Aryl-H Phenylacetic Acid Derivative Aryl-F_elec Fluorinated Phenylacetic Acid Derivative Aryl-H->Aryl-F_elec  Selectfluor®, NFSI

Figure 1: Key synthetic strategies for the aromatic fluorination of phenylacetic acid derivatives.

α-Fluorination of the Acetic Acid Side Chain

The introduction of a fluorine atom at the α-position of the phenylacetic acid moiety can have a profound impact on the molecule's properties, particularly its acidity and metabolic stability.

One of the most common methods for α-fluorination involves the generation of an enolate from the phenylacetic acid or its corresponding ester, followed by quenching with an electrophilic fluorinating agent.

  • Protocol:

    • Enolate Formation: The phenylacetic acid derivative is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to generate the enolate.[15]

    • Fluorination: The enolate is then reacted with an electrophilic fluorine source, typically Selectfluor® or NFSI, to install the fluorine atom at the α-position.[15]

    • Causality: The choice of base and reaction conditions is critical to ensure complete enolate formation and minimize side reactions. The use of silyl ketene acetals as enolate equivalents can also be an effective strategy.[15]

Radical-based methods have emerged as powerful alternatives for C-H fluorination.

  • Decarboxylative Fluorination: Phenylacetic acids can undergo photoredox-catalyzed decarboxylative fluorination.[16] In this process, the carboxylic acid is oxidized to a carboxyl radical, which then extrudes CO2 to form a benzylic radical. This radical is subsequently trapped by a fluorine atom transfer agent.

  • Direct C-H Fluorination: Recent studies have shown that direct α-C-H fluorination of phenylacetic acids can be achieved using Selectfluor® in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[17][18][19][20][21][22] The reaction mechanism can be solvent-dependent, proceeding through either a single-electron transfer (SET) or a hydrogen atom transfer (HAT) pathway.[17][18][20]

The following workflow illustrates the general process for α-fluorination of phenylacetic acid.

alpha_fluorination_workflow start Phenylacetic Acid Derivative enolate Enolate or Radical Intermediate Generation start->enolate  Base (e.g., LDA) or  Photocatalyst/Activator fluorination Reaction with Fluorinating Agent (e.g., Selectfluor®) enolate->fluorination product α-Fluorophenylacetic Acid Derivative fluorination->product

Sources

Methodological & Application

step-by-step protocol for 4-Fluoro-3,5-dimethylphenylacetic acid amide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized HATU-Mediated Amide Coupling of 4-Fluoro-3,5-dimethylphenylacetic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development professionals

Introduction and Mechanistic Rationale

The incorporation of fluorinated aromatic motifs, such as the 4-fluoro-3,5-dimethylphenyl moiety, is a highly effective strategy in medicinal chemistry to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0)[1] is a versatile building block for synthesizing complex active pharmaceutical ingredients (APIs).

To conjugate this carboxylic acid with primary or secondary amines, uronium-based coupling reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)—offer superior kinetics and yield compared to traditional carbodiimides (e.g., EDC/HOBt)[2]. The mechanistic advantage of HATU lies in the formation of an highly reactive O-At (7-azabenzotriazole) active ester intermediate. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate nucleophilic attack and minimize epimerization[3].

Critical Insight: While HATU is highly efficient, it can react directly with the amine substrate to form inactive tetramethylguanidinium byproducts[4]. To prevent this, a strict order of addition must be followed: the carboxylic acid must be pre-activated with HATU and a non-nucleophilic base (DIPEA) before the introduction of the amine.

Experimental Design and Quantitative Parameters

The following stoichiometric ratios are optimized to ensure complete conversion of the carboxylic acid while minimizing residual HATU, which can complicate downstream purification.

Table 1: Standardized Reagent Stoichiometry for 0.5 mmol Scale

Reagent / SubstrateFunctionMolecular WeightEquivalentsAmount
4-Fluoro-3,5-dimethylphenylacetic acid Carboxylic Acid182.19 g/mol 1.0 eq91.1 mg
Target Amine (Primary/Secondary) NucleophileVariable1.1 eq0.55 mmol
HATU Coupling Reagent380.23 g/mol 1.2 eq228.1 mg
DIPEA (N,N-Diisopropylethylamine) Non-nucleophilic Base129.24 g/mol 3.0 eq261 µL
Anhydrous DMF or DCM SolventN/A0.1 M5.0 mL

Note: If the amine is supplied as a hydrochloride or trifluoroacetate salt, increase the DIPEA to 4.0 equivalents to ensure complete neutralization of the amine salt.

Workflow Visualization

AmideCoupling N1 1. Substrate Dissolution Acid + Anhydrous DMF/DCM N2 2. Base Addition Add DIPEA (3.0 eq) at 0°C N1->N2 N3 3. Pre-Activation Add HATU (1.2 eq), stir 15 min N2->N3 N4 4. Nucleophilic Attack Add Amine (1.1 eq), warm to RT N3->N4 N5 5. Reaction Monitoring LC-MS / TLC (1-4 hours) N4->N5 N6 6. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine N5->N6 N7 7. Purification Flash Column Chromatography N6->N7

Caption: Step-by-step logical workflow for HATU-mediated amide coupling.

Step-by-Step Protocol: Amide Bond Formation

Step 1: Preparation and Inert Atmosphere

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Flush the flask with inert gas (Argon or Nitrogen).

  • Add 4-Fluoro-3,5-dimethylphenylacetic acid (91.1 mg, 0.50 mmol) to the flask.

  • Dissolve the acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Note: Dichloromethane (DCM) can be substituted if the amine and acid are highly soluble, which simplifies downstream workup.

Step 2: Base Addition and Pre-Activation

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.50 mmol) dropwise via a gas-tight syringe. The mixture should remain clear.

  • Add HATU (228.1 mg, 0.60 mmol) in one portion.

  • Stir the reaction at 0 °C for 15 to 20 minutes. Causality: This incubation period allows for the complete formation of the highly reactive O-At ester. The solution typically turns a pale yellow color upon activation.

Step 3: Amine Addition

  • Dissolve the target amine (0.55 mmol) in 1.0 mL of anhydrous DMF.

  • Add the amine solution dropwise to the activated ester mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C).

  • Stir for 1 to 4 hours. Monitor the reaction progress via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The disappearance of the activated ester mass and the appearance of the product mass indicate completion.

Step 4: Aqueous Workup Causality: HATU byproducts (HOAt, tetramethylurea) and DMF are highly polar and must be removed via rigorous aqueous washing to prevent co-elution during chromatography.

  • Dilute the reaction mixture with 25 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash the organic layer sequentially with:

    • 10 mL of 1M aqueous HCl (Removes unreacted amine and DIPEA).

    • 10 mL of saturated aqueous NaHCO₃ (Removes unreacted carboxylic acid and neutralizes residual acid).

    • 3 × 15 mL of 5% aqueous LiCl solution (Critically required to partition DMF into the aqueous phase).

    • 15 mL of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes and Ethyl Acetate (typically 10% to 60% EtOAc, depending on the polarity of the amine).

  • Pool the product-containing fractions and evaporate to dryness to yield the pure 4-Fluoro-3,5-dimethylphenylacetamide derivative.

Self-Validating Quality Control & Troubleshooting

  • Issue: Formation of Tetramethylguanidinium Byproduct.

    • Indicator: LC-MS shows a mass corresponding to [Amine + 100 Da].

    • Correction: This occurs when HATU reacts directly with the amine[4]. Ensure strict adherence to the pre-activation step (Step 2) before adding the amine.

  • Issue: Sluggish Reaction with Electron-Deficient Amines.

    • Indicator: Incomplete conversion after 12 hours.

    • Correction: For highly deactivated anilines, heating the reaction to 50 °C or switching to an acid chloride intermediate or a specialized protocol (e.g., using EDC/DMAP with catalytic HOBt) may be required[2].

References

  • 4-Fluoro-3,5-dimethylphenylacetic acid | VWR, part of Avantor. vwr.com.
  • HATU:a third-generation coupling reagent. ChemicalBook.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (nih.gov).
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.

Sources

Application Notes and Protocols for 4-Fluoro-3,5-dimethylphenylacetic acid in Medicinal Chemistry Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 4-Fluoro-3,5-dimethylphenylacetic acid Scaffold

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic profiles. The 4-Fluoro-3,5-dimethylphenylacetic acid moiety represents a highly valuable, yet underexplored, building block for medicinal chemists. Its unique combination of a phenylacetic acid core, recognized for its role in non-steroidal anti-inflammatory drugs (NSAIDs), with specific fluorine and dimethyl substitutions, offers a compelling platform for designing novel therapeutics with enhanced properties.[1][2]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4][5] The dimethyl substitution pattern on the phenyl ring further provides steric hindrance that can influence the molecule's conformation and metabolic fate, potentially leading to improved selectivity and a longer duration of action.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Fluoro-3,5-dimethylphenylacetic acid. We will delve into its use in the design of next-generation anti-inflammatory agents and explore its potential as a scaffold in other therapeutic areas. Detailed, field-proven protocols for its synthesis and incorporation into lead compounds, along with methodologies for biological evaluation, are presented to empower researchers in their drug discovery endeavors.

Part 1: Application in the Design of Novel Anti-Inflammatory Agents

The phenylacetic acid scaffold is a cornerstone of many NSAIDs, which primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes.[1] However, traditional NSAIDs are often associated with gastrointestinal and cardiovascular side effects, largely due to their non-selective inhibition of COX-1 and COX-2 isoforms.[2] The 4-Fluoro-3,5-dimethylphenylacetic acid structure offers a unique opportunity to develop more selective and safer anti-inflammatory drugs.

Rationale for Use in NSAID Design:
  • Modulation of Acidity and Selectivity: The electron-withdrawing fluorine atom can fine-tune the pKa of the carboxylic acid, potentially influencing its interaction with the active site of COX enzymes. This, combined with the steric bulk of the dimethyl groups, can be exploited to achieve greater selectivity for the inducible COX-2 isoform over the constitutive COX-1.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorinated phenyl ring less susceptible to metabolic oxidation.[3] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Prodrug Strategies for Reduced Toxicity: The carboxylic acid group, while essential for activity, is a primary contributor to the gastric irritation associated with NSAIDs.[6] 4-Fluoro-3,5-dimethylphenylacetic acid can be readily converted into amide or ester prodrugs. These prodrugs mask the acidic moiety, reducing direct gastric damage, and are designed to be hydrolyzed in vivo to release the active drug.[6]

Experimental Workflow for Developing Novel NSAIDs

The following diagram illustrates a typical workflow for utilizing 4-Fluoro-3,5-dimethylphenylacetic acid in the development of new anti-inflammatory agents.

workflow cluster_synthesis Synthesis & Derivatization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid prodrug Prodrug Synthesis (Amides/Esters) synthesis->prodrug Coupling Reactions cox_assay COX-1/COX-2 Inhibition Assay synthesis->cox_assay hydrolysis Prodrug Hydrolysis Assay prodrug->hydrolysis cell_assay Cell-based Anti-inflammatory Assay cox_assay->cell_assay hydrolysis->cox_assay Active Drug pk_study Pharmacokinetic Profiling cell_assay->pk_study efficacy Animal Model of Inflammation pk_study->efficacy toxicity Gastrointestinal Toxicity Assessment efficacy->toxicity

Caption: Workflow for NSAID development using the target scaffold.

Part 2: Protocols

Protocol 1: Synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid

This protocol describes a common synthetic route starting from the corresponding phenylacetonitrile.

Materials:

  • 4-Fluoro-3,5-dimethylphenylacetonitrile[7]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Hydrolysis of the Nitrile:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3,5-dimethylphenylacetonitrile (10 g, 1 equivalent).

    • Carefully add a mixture of concentrated sulfuric acid (30 mL) and water (30 mL) to the flask. Caution: This addition is exothermic and should be done slowly and with cooling.

    • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture over crushed ice (200 g) in a large beaker with stirring.

    • A precipitate of the crude carboxylic acid should form. If not, proceed to extraction.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with water (100 mL) followed by a saturated sodium bicarbonate solution (2 x 100 mL). The product will move into the aqueous basic layer.

  • Isolation and Purification:

    • Collect the aqueous bicarbonate layers.

    • Slowly acidify the aqueous layer with concentrated HCl until the pH is ~2. The product will precipitate out.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the solid under vacuum to yield 4-Fluoro-3,5-dimethylphenylacetic acid.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification if necessary.

Protocol 2: Synthesis of an Amide Prodrug

This protocol details the coupling of 4-Fluoro-3,5-dimethylphenylacetic acid with an amine to form an amide prodrug, a common strategy to reduce gastrointestinal toxicity.[6]

Materials:

  • 4-Fluoro-3,5-dimethylphenylacetic acid

  • A primary or secondary amine (e.g., 4-aminophenol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amide Coupling Reaction:

    • Dissolve 4-Fluoro-3,5-dimethylphenylacetic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

    • Add the amine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with DCM (3 x volume).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 3: In Vitro COX Inhibition Assay

This protocol outlines a standard procedure to evaluate the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • EIA buffer

  • Prostaglandin screening EIA kit (e.g., for PGE₂)

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add EIA buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

    • Add the test compound dilutions or vehicle (DMSO) to the wells and incubate for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding a solution of 1M HCl.

  • Quantification of Prostaglandin:

    • Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

    • The absorbance is read using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

    • The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Part 3: Broader Applications and Future Directions

While the most direct application of 4-Fluoro-3,5-dimethylphenylacetic acid is in the development of NSAIDs, its structural features make it a versatile scaffold for other therapeutic targets.

Potential as a Scaffold in Oncology:

Derivatives of phenylacetic acid have been investigated for their anti-cancer properties. For instance, fluorinated analogues of Flavone-8-acetic acid have shown cytotoxicity against human ovarian adenocarcinoma cell lines.[8][9] The 4-Fluoro-3,5-dimethylphenylacetic acid core could be incorporated into larger molecules designed to target specific pathways involved in cancer progression.

oncology cluster_properties Molecular Properties cluster_targets Potential Oncological Targets scaffold 4-Fluoro-3,5-dimethylphenylacetic acid Phenylacetic Acid Core Fluoro & Methyl Groups prop1 Enhanced Lipophilicity scaffold:f2->prop1 prop2 Metabolic Stability scaffold:f2->prop2 prop3 Altered pKa scaffold:f1->prop3 target1 Kinase Inhibitors prop1->target1 target2 Signaling Pathway Modulators prop2->target2 target3 Apoptosis Inducers prop3->target3

Caption: Rationale for using the scaffold in oncology drug design.

Conclusion

4-Fluoro-3,5-dimethylphenylacetic acid is a promising and versatile scaffold for medicinal chemistry. Its strategic combination of a known pharmacophore with fluorine and dimethyl substitutions provides a robust platform for the design of novel therapeutics, particularly in the realm of anti-inflammatory agents with improved safety profiles. The protocols and applications detailed herein offer a foundational guide for researchers to unlock the full potential of this valuable chemical entity in their drug discovery programs.

References

  • Fiorini, I., et al. (2009). Mono- or Di-fluorinated Analogues of Flavone-8-acetic Acid: Synthesis and In Vitro Biological Activity. In Vivo, 23(5), 725-731. [Link]

  • NextSDS. (n.d.). 4-Fluoro-3,5-dimethylphenylaceticacid — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009). International Journal of ChemTech Research, 1(4), 1255-1264.
  • Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy, 8, 981–991. [Link]

  • Gobbi, S., et al. (2009). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. ResearchGate. [Link]

  • Breen, J. R., et al. (2015). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. ResearchGate. [Link]

  • Altman, R., et al. (2015). Advances in NSAID development: evolution of diclofenac products using pharmaceutical technology. Pain Medicine, 16(Suppl 1), S1-S9. [Link]

  • Lee, J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(19), 3460. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). ChemMedChem, 15(15), 1436-1445. [Link]

  • Application of Fluorine in Drug Design. (2019). ResearchGate. [Link]

  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1493–1499. [Link]

  • Yamakawa, N., et al. (2017). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. ResearchGate. [Link]

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Ostrovskyi, D., & Gornitzka, H. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 21(11), 1499. [Link]

  • Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. Scholars Academic Journal of Pharmacy, 4(3), 145-152. [Link]

  • Reiriz, C., et al. (2023). Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. Pharmaceutics, 15(2), 589. [Link]

  • Singh, G., & Triadafilopoulos, G. (1999). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Clinical Pharmacology, 39(8 Suppl), 1S-8S. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). Molecules, 29(1), 234. [Link]

  • NextSDS. (n.d.). 4-Fluoro-3,5-dimethylphenylacetonitrile — Chemical Substance Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-up Manufacturing and Synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis and scale-up manufacturing of 4-Fluoro-3,5-dimethylphenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. Two robust synthetic pathways are presented: the classic Grignard reaction and the Willgerodt-Kindler reaction. This guide offers detailed, step-by-step protocols for both laboratory and pilot-scale operations, with a strong emphasis on the underlying chemical principles, safety considerations, and process optimization strategies critical for successful scale-up.

Introduction: Significance of 4-Fluoro-3,5-dimethylphenylacetic acid

4-Fluoro-3,5-dimethylphenylacetic acid is a substituted phenylacetic acid derivative. The unique substitution pattern, featuring a fluorine atom and two methyl groups on the aromatic ring, imparts specific physicochemical properties that are of significant interest in medicinal chemistry. The phenylacetic acid moiety is a common scaffold in a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the dimethyl groups provide steric bulk and lipophilicity, which can influence receptor interactions and pharmacokinetic profiles. Consequently, reliable and scalable access to this intermediate is crucial for advancing drug discovery and development programs.

This guide is designed to provide researchers, scientists, and drug development professionals with the necessary technical information to confidently synthesize and scale up the production of 4-Fluoro-3,5-dimethylphenylacetic acid.

Recommended Synthetic Pathways: A Comparative Overview

Two primary synthetic routes are detailed herein, each with its own set of advantages and considerations for scale-up.

  • Route 1: Grignard Reaction: This is a well-established and highly versatile method for the formation of carboxylic acids. It involves the preparation of a Grignard reagent from an aryl halide, followed by carboxylation with carbon dioxide. This route is generally high-yielding and utilizes readily available starting materials.

  • Route 2: Willgerodt-Kindler Reaction: This classic named reaction provides an alternative approach, starting from an aryl methyl ketone. It involves the conversion of the ketone to a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid. This method can be advantageous when the corresponding acetophenone is more accessible or cost-effective than the aryl halide.

The choice between these two routes will depend on factors such as the availability and cost of starting materials, the scale of production, and the specific capabilities of the manufacturing facility.

Route 1: Grignard Reaction Pathway

The Grignard reaction pathway is a robust and reliable method for the synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid. The overall transformation is depicted below:

Grignard Reaction Pathway A 1-Bromo-4-fluoro-3,5-dimethylbenzene D 4-Fluoro-3,5-dimethylphenylmagnesium bromide (Grignard Reagent) A->D Formation B Magnesium (Mg) B->D C Anhydrous THF C->D F Magnesium Carboxylate Salt D->F Carboxylation E Carbon Dioxide (CO2) E->F H 4-Fluoro-3,5-dimethylphenylacetic acid F->H Acidic Workup G Aqueous Acid (e.g., HCl) G->H

Caption: Grignard reaction pathway for the synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid.

Causality of Experimental Choices

The selection of reagents and conditions for the Grignard synthesis is critical for ensuring a safe, efficient, and scalable process.

  • Starting Material: 1-Bromo-4-fluoro-3,5-dimethylbenzene is a commercially available and relatively stable aryl halide, making it an excellent starting point for the Grignard reaction.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a preferred solvent for Grignard reagent formation due to its ability to solvate the magnesium ions and stabilize the Grignard reagent. Its higher boiling point compared to diethyl ether also provides a greater margin of safety against solvent loss during the exothermic reaction.

  • Initiation: The initiation of a Grignard reaction can sometimes be sluggish. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and facilitate the start of the reaction.

  • Carboxylation: Solid carbon dioxide (dry ice) is a convenient and inexpensive source of CO2 for the carboxylation step. It is crucial to use an excess of dry ice to ensure complete reaction and to help control the exotherm.

  • Workup: An acidic workup with aqueous hydrochloric acid is necessary to protonate the magnesium carboxylate salt and liberate the final carboxylic acid product.

Laboratory-Scale Synthesis Protocol

Materials:

Reagent/MaterialMolecular WeightQuantityMolesEquivalents
1-Bromo-4-fluoro-3,5-dimethylbenzene203.05 g/mol 20.3 g0.101.0
Magnesium turnings24.31 g/mol 2.67 g0.111.1
Anhydrous Tetrahydrofuran (THF)-150 mL--
Iodine253.81 g/mol 1 small crystal--
Dry Ice (solid CO2)44.01 g/mol ~100 g~2.27~22.7
3 M Hydrochloric Acid (HCl)-~100 mL--
Diethyl ether-200 mL--
Saturated Sodium Chloride (Brine)-50 mL--
Anhydrous Sodium Sulfate-~10 g--

Procedure:

  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and the iodine crystal in the reaction flask.

    • Add 20 mL of anhydrous THF to the flask.

    • Dissolve the 1-Bromo-4-fluoro-3,5-dimethylbenzene in 80 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add a small portion (~5 mL) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.

  • Carboxylation:

    • In a separate 1 L beaker, crush approximately 100 g of dry ice.

    • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick, white precipitate will form.

    • Allow the mixture to warm to room temperature, which will cause the excess dry ice to sublime.

  • Workup and Isolation:

    • Slowly and carefully add 100 mL of 3 M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as toluene/hexanes or ethanol/water, to obtain pure 4-Fluoro-3,5-dimethylphenylacetic acid.

    • Expected Yield: 75-85%.

Scale-Up Manufacturing Considerations

Scaling up the Grignard synthesis requires careful attention to safety and process control.

  • Heat Management: The formation of the Grignard reagent is highly exothermic.[1][2] On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. Jacketed reactors with controlled cooling systems are essential. The rate of addition of the aryl halide must be carefully controlled to manage the heat output.

  • Initiation Control: The unpredictable initiation of Grignard reactions poses a significant safety risk on a large scale.[1] Accumulation of unreacted aryl halide followed by a sudden, vigorous initiation can lead to a dangerous exotherm. The use of entrainment agents or a small, pre-formed batch of the Grignard reagent to initiate the main reaction can provide better control.

  • Solvent Selection: While THF is suitable, for larger scales, solvents with higher flash points and boiling points, such as 2-methyltetrahydrofuran (2-MeTHF), may be considered to enhance safety.

  • Reagent Handling: Magnesium turnings can be pyrophoric, especially in a finely divided form. Inert gas blanketing and appropriate handling procedures are mandatory.

  • Continuous Processing: For commercial-scale production, a continuous stirred-tank reactor (CSTR) system can offer significant safety and efficiency advantages over batch processing.[3] A CSTR allows for a smaller reaction volume, better heat control, and more consistent product quality.[3]

  • Purification: On a large scale, recrystallization is the preferred method of purification. The choice of solvent will depend on solubility, cost, and safety considerations. The product can be isolated using industrial-scale filtration and drying equipment.

Route 2: Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction provides an alternative route to 4-Fluoro-3,5-dimethylphenylacetic acid, starting from the corresponding acetophenone. The overall reaction scheme is as follows:

Willgerodt-Kindler Reaction Pathway A 4-Fluoro-3,5-dimethylacetophenone D 4-Fluoro-3,5-dimethylphenylthioacetomorpholide A->D Thioamide Formation B Sulfur (S8) B->D C Morpholine C->D F 4-Fluoro-3,5-dimethylphenylacetic acid D->F Hydrolysis E Aqueous Acid or Base (e.g., H2SO4 or NaOH) E->F

Caption: Willgerodt-Kindler reaction pathway for the synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid.

Synthesis of the Starting Material: 4-Fluoro-3,5-dimethylacetophenone

The required starting material, 4-Fluoro-3,5-dimethylacetophenone, can be synthesized via a Friedel-Crafts acylation of 1-fluoro-2,4-dimethylbenzene.

Reaction: Friedel-Crafts Acylation

Friedel-Crafts Acylation A 1-Fluoro-2,4-dimethylbenzene D 4-Fluoro-3,5-dimethylacetophenone A->D B Acetyl Chloride or Acetic Anhydride B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D Catalysis

Caption: Synthesis of 4-Fluoro-3,5-dimethylacetophenone via Friedel-Crafts Acylation.

A typical procedure involves the slow addition of a Lewis acid, such as aluminum chloride, to a mixture of 1-fluoro-2,4-dimethylbenzene and an acylating agent like acetyl chloride or acetic anhydride in a suitable solvent.[4][5][6] The reaction is typically carried out at low temperatures to control the exotherm and selectivity.

Laboratory-Scale Willgerodt-Kindler Protocol

Materials:

Reagent/MaterialMolecular WeightQuantityMolesEquivalents
4-Fluoro-3,5-dimethylacetophenone166.19 g/mol 16.6 g0.101.0
Sulfur32.07 g/mol 4.8 g0.151.5
Morpholine87.12 g/mol 13.1 g0.151.5
50% Sulfuric Acid-~100 mL--
Toluene-100 mL--

Procedure:

  • Thioamide Formation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 4-Fluoro-3,5-dimethylacetophenone, sulfur, and morpholine.

    • Heat the mixture to a gentle reflux (around 130-140 °C) and maintain for 6-8 hours. The reaction mixture will become dark and viscous.

  • Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Carefully add 100 mL of 50% sulfuric acid.

    • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.

  • Workup and Isolation:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Extract the product with 2 x 50 mL of toluene.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system to yield pure 4-Fluoro-3,5-dimethylphenylacetic acid.

    • Expected Yield: 60-75%.

Scale-Up Manufacturing Considerations for the Willgerodt-Kindler Reaction
  • Temperature Control: The reaction is typically run at elevated temperatures, requiring a reactor with precise temperature control.

  • Hydrogen Sulfide Evolution: The hydrolysis step can generate hydrogen sulfide (H2S), a toxic and flammable gas. The reactor must be equipped with a proper off-gas scrubbing system to neutralize the H2S.

  • Viscosity: The reaction mixture can become viscous, which can pose challenges for efficient stirring on a large scale. The reactor should have a robust agitation system.

  • Material Compatibility: The use of strong acids or bases for hydrolysis requires that the reactor and associated equipment are constructed from compatible materials to prevent corrosion.

  • Waste Disposal: The generation of sulfur-containing byproducts necessitates appropriate waste treatment and disposal procedures.

Quality Control and Analytical Characterization

To ensure the identity and purity of the final product, the following analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of 4-Fluoro-3,5-dimethylphenylacetic acid. 19F NMR can be used to verify the presence and chemical environment of the fluorine atom.[7][8][9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorptions for the carboxylic acid functional group (O-H and C=O stretches).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and for monitoring the progress of the reaction.

  • Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value.

Safety and Hazard Management

Both synthetic routes involve hazardous materials and reactions that require strict adherence to safety protocols.

  • Grignard Reaction:

    • Flammability: Ethereal solvents are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

    • Exothermicity: The reaction is highly exothermic and can lead to a runaway condition if not properly controlled.[1][2]

    • Water Reactivity: Grignard reagents react violently with water. All glassware and reagents must be scrupulously dry.

  • Willgerodt-Kindler Reaction:

    • Toxic Gas Evolution: The reaction can produce hydrogen sulfide, which is highly toxic. An appropriate gas scrubbing system is mandatory.

    • High Temperatures: The reaction is run at elevated temperatures, requiring appropriate personal protective equipment (PPE) and engineering controls.

  • General Precautions:

    • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

    • Conduct all reactions in a well-ventilated fume hood.

    • Have appropriate fire extinguishing equipment readily available.

    • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note has detailed two effective and scalable synthetic routes for the preparation of 4-Fluoro-3,5-dimethylphenylacetic acid. The Grignard reaction pathway offers a high-yielding and direct approach from the corresponding aryl bromide. The Willgerodt-Kindler reaction provides a valuable alternative, particularly if the starting acetophenone is readily available. For both methods, careful consideration of the reaction parameters, especially during scale-up, is paramount to ensure a safe, efficient, and reproducible manufacturing process. The information provided herein should serve as a comprehensive resource for chemists and chemical engineers involved in the synthesis of this important pharmaceutical intermediate.

References

  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved from [Link]

  • Grignard Reaction. (2025). American Chemical Society. Retrieved from [Link]

  • Willgerodt rearrangement. (2023). In Wikipedia. Retrieved from [Link]

  • Willgerodt-Kindler Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). Mettler-Toledo. Retrieved from [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534-544.
  • Process for the preparation of 2,4-difluoroacetophenone. (1996).
  • Friedel–Crafts reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Preparing Carboxylic Acids. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Jasperse, Chem 355. Retrieved from [Link]

  • Preparing Carboxylic Acids. (2023). In Organic Chemistry (OpenStax). Retrieved from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. (2022). Chemistry – A European Journal, 28(1), e202103738.
  • Preparation of Carboxylic Acids. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Synthesis of 3-methyl-4-fluoroacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Reaction of 4a with Grignard reagent 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025).
  • A kind of preparation method of fluoro phenylacetic acid. (2017).
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (2019). Organic Syntheses, 96, 511-529.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2. (1967). U.S.
  • phenylacetic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science, 11(28), 7433–7442.
  • 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. (n.d.). LookChem. Retrieved from [Link]

  • 4-Fluoro-3,5-dimethylphenylaceticacid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Preparation and reactions of medium-ring Grignard reagent. (1956). DSpace@MIT. Retrieved from [Link]

  • CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020). Organometallics, 39(9), 1652–1657.
    • (n.d.). Organic Syntheses. Retrieved from [Link]

  • The use of 19F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. (2013). Analyst, 138(18), 5247-5256.
  • Preparation method of 3, 4, 5-trifluoro bromobenzene. (2014).
  • Synthesis of 3-bromo-4-fluoronitrobenzene. (2025).
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. (2018).
  • Synthesis of A. Bromo(4-fluorophenyl)magnesium. (n.d.). PrepChem.com. Retrieved from [Link]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental W
  • Development of an 19F NMR method for the analysis of fluorinated acids in environmental w

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluoro-3,5-dimethylphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers and drug development professionals experiencing bottleneck issues, low yields, or poor regioselectivity during the synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0).

Below, we dissect the mechanistic failures of classic synthetic routes and provide a field-proven, self-validating protocol based on modern palladium-catalyzed cross-coupling methodologies[1].

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why is my yield so low (<20%) when using the classic radical bromination and cyanation route?

The Causality of Regioselectivity Failure: The classic route typically starts with the radical bromination of 2-fluoro-1,3,5-trimethylbenzene (fluoromesitylene) using NBS, followed by cyanation and hydrolysis. The fundamental flaw here is regioselectivity . Fluorine exerts a strong inductive electron-withdrawing effect (-I) but donates electron density via resonance (+M). The methyl group at the 5-position (para to fluorine) exists in a distinctly different electronic and steric environment compared to the methyls at the 1- and 3-positions (ortho to fluorine). Because radical bromination is highly unselective at elevated temperatures, the reaction yields a statistical and electronic mixture of three different benzyl bromide isomers, alongside over-brominated di-bromo impurities. Separating the desired 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene from this matrix is exceptionally difficult, causing a massive drop in yield before you even reach the cyanation step.

The Solution: Abandon the cyanation route. We strongly recommend transitioning to the Palladium-Catalyzed α -Arylation of Diethyl Malonate [1], starting from commercially available 1-bromo-4-fluoro-3,5-dimethylbenzene. This bypasses benzylic bromination entirely, utilizing a highly regiocontrolled C-C bond formation[2].

Q2: I switched to the Pd-catalyzed malonate arylation, but my conversion is stalling at 50%. How do I force it to completion?

Catalyst Deactivation & Base Incompatibility: Stalled conversions in Buchwald-Hartwig type α -arylations usually stem from two sources:

  • Ligand Oxidation: The recommended ligand, tri-tert-butylphosphine ( P(t-Bu)3​ ), is highly electron-rich and extremely sensitive to oxygen. Even trace O2​ in your solvent will oxidize the phosphine to the inactive phosphine oxide, killing the catalytic cycle[1]. Fix: Sparge your THF/Toluene with argon for at least 30 minutes prior to use, or use the more stable phosphonium salt precursor [HP(t-Bu)3​]BF4​ with an extra equivalent of base.

  • Enolate Equilibration: If you are using weak bases, the enolate may not form quantitatively. Ensure you use Sodium Hydride (NaH) or Sodium tert-Butoxide (NaOtBu) to irreversibly deprotonate the diethyl malonate before introducing the palladium catalyst.

Q3: My decarboxylation step is yielding a mixture of the desired phenylacetic acid and unreacted diacid. What is going wrong?

Insufficient Thermal Activation: After saponification of the aryl malonate to the dicarboxylic acid, the loss of CO2​ requires significant thermal energy. The transition state for decarboxylation involves a six-membered cyclic intermediate. The steric bulk of the two ortho-methyl groups (at positions 3 and 5) slightly restricts the rotational freedom of the malonic acid moiety. Fix: Do not merely acidify to room temperature. You must acidify with concentrated HCl to pH < 1 and actively reflux the aqueous mixture (≥110 °C) for at least 6-8 hours to drive the decarboxylation to completion.

📊 Quantitative Data Summary

The table below summarizes the expected metrics when transitioning from the classic cyanation route to the recommended Pd-catalyzed protocol.

Performance MetricClassic Cyanation RoutePd-Catalyzed Malonate Route
Starting Material 2-Fluoro-1,3,5-trimethylbenzene1-Bromo-4-fluoro-3,5-dimethylbenzene
Regioselectivity Poor (<40% desired isomer)Excellent (>99%)
Reaction Time 3 - 4 Days1.5 - 2 Days
Key Bottleneck Isomer separation, toxic NaCNAir-sensitive catalyst handling
Overall Isolated Yield 15% - 25%65% - 80%

🧪 Standard Operating Procedure (SOP)

This self-validating protocol ensures high-yield synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid via Pd-catalyzed α -arylation[1],[2].

Step 1: Palladium-Catalyzed α -Arylation of Diethyl Malonate
  • Enolate Generation: In a nitrogen-filled Schlenk flask, suspend NaH (60% in mineral oil, 1.1 equiv, pre-washed with hexanes) in anhydrous, degassed THF (0.5 M). Cool to 0 °C.

  • Dropwise, add diethyl malonate (1.1 equiv). Self-Validation Check: Look for immediate, vigorous H2​ gas evolution. Stir until bubbling completely ceases (approx. 15-20 min).

  • Catalyst Preparation: In a separate argon-purged vial, dissolve 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 equiv), Pd(dba)2​ (2 mol%), and P(t-Bu)3​ (4 mol%) in anhydrous THF. The solution will turn a deep, homogeneous color indicating the active Pd(0) complex.

  • Coupling: Transfer the catalyst/aryl bromide solution to the enolate suspension via cannula. Heat the mixture to 70 °C for 14 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Dry over MgSO4​ , filter, and concentrate. The crude diethyl 2-(4-fluoro-3,5-dimethylphenyl)malonate can be used directly in the next step or purified via a short silica plug.

Step 2: Saponification and Decarboxylation
  • Hydrolysis: Dissolve the crude aryl malonate in a 1:1 mixture of Ethanol and 2M aqueous NaOH (4.0 equiv). Reflux for 4 hours.

  • Solvent Removal: Evaporate the ethanol under reduced pressure (do not evaporate to total dryness; maintain the aqueous layer).

  • Acidification: Cool the aqueous layer to 0 °C and slowly add concentrated HCl until the pH is < 1. A white precipitate (the diacid) will form.

  • Decarboxylation: Attach a reflux condenser and heat the acidic suspension to a vigorous reflux (110 °C) for 8 hours. Self-Validation Check: You will observe slow, steady bubbling of CO2​ gas as the diacid converts to the monoacid.

  • Isolation: Cool the mixture to 4 °C. The target product, 4-fluoro-3,5-dimethylphenylacetic acid , will crystallize as an off-white solid. Filter, wash with ice-cold water, and dry under high vacuum.

📐 Visualizations & Workflows

RouteComparison cluster_classic Classic Cyanation Route (Not Recommended) cluster_modern Pd-Catalyzed Route (Recommended) SM1 2-Fluoro-1,3,5- trimethylbenzene Mix Mixture of Benzyl Bromide Isomers SM1->Mix NBS, hv Cyan Nitrile Intermediates Mix->Cyan NaCN Product 4-Fluoro-3,5-dimethyl- phenylacetic acid Cyan->Product Hydrolysis (Low Yield) SM2 1-Bromo-4-fluoro- 3,5-dimethylbenzene Malonate Diethyl 2-(4-fluoro-3,5- dimethylphenyl)malonate SM2->Malonate Diethyl Malonate, NaH Pd(dba)2, P(t-Bu)3 Malonate->Product 1. NaOH/H2O 2. HCl, Reflux (-CO2)

Caption: Synthetic strategies for 4-Fluoro-3,5-dimethylphenylacetic acid: Classic vs. Pd-Catalyzed.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(L)-Br Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)(L)-CH(CO2Et)2 Enolate Exchange OxAdd->TransMet + Na-CH(CO2Et)2 - NaBr TransMet->Pd0 Reductive Elimination Product Aryl Malonate Product TransMet->Product Product Release

Caption: Catalytic cycle for the Pd-catalyzed α-arylation of diethyl malonate.

📚 References

  • [1] Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [2] Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. Available at:[Link]

Sources

removing byproduct impurities from 4-Fluoro-3,5-dimethylphenylacetic acid batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Fluoro-3,5-dimethylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to byproduct impurities in synthesized batches of this compound. Here, we provide in-depth, experience-driven advice and detailed protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Fluoro-3,5-dimethylphenylacetic acid?

A1: The nature and quantity of impurities are highly dependent on the synthetic route employed. However, common byproducts often include unreacted starting materials, intermediates, and side-products from competing reactions. For instance, if synthesizing from 4-Fluoro-3,5-dimethylbenzyl cyanide, residual nitrile or the corresponding amide (4-Fluoro-3,5-dimethylphenylacetamide) are frequent impurities.[1][2] Syntheses involving Grignard reagents may result in biphenyl derivatives or other organometallic byproducts.[3][4][5]

Q2: My final product has a lower-than-expected melting point and appears discolored. What could be the cause?

A2: A depressed and broad melting point range, along with discoloration, are classic indicators of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a lower energy requirement for melting. The color may arise from polymeric byproducts or residual catalysts from the synthetic process.

Q3: I'm observing an extra peak in my HPLC chromatogram. How can I identify this unknown impurity?

A3: Identifying unknown peaks requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass, suggesting a molecular formula. Subsequently, techniques like NMR spectroscopy (¹H, ¹³C, and ¹⁹F) can elucidate the structure of the impurity.[6] Comparing the retention time with known potential byproducts from your specific synthesis is also a crucial first step.[7]

Q4: Can I use a simple recrystallization to purify my product?

A4: Recrystallization is often a powerful and cost-effective purification method for solid compounds like 4-Fluoro-3,5-dimethylphenylacetic acid.[1][3] Its effectiveness depends on the solubility differences between your desired product and the impurities in the chosen solvent system. A well-chosen solvent will dissolve the product and impurities at high temperatures, but upon cooling, the product will crystallize out, leaving the impurities in the solution.

Troubleshooting Guides

Issue 1: Persistent Impurities After a Single Recrystallization

If a single recrystallization does not yield a product of sufficient purity, a more rigorous purification strategy is necessary. This guide will walk you through a multi-step purification and analysis workflow.

PurificationWorkflow A Crude Product (Low Purity) B Solvent Selection (Solubility Tests) A->B Analyze C First Recrystallization B->C Optimize D Purity Check 1 (TLC/HPLC) C->D Assess E Column Chromatography (If necessary) D->E Purity < 98% G Second Recrystallization (High-Purity Solvent) D->G Purity > 98% F Purity Check 2 (HPLC/NMR) E->F Purify F->G Proceed H Final Purity Analysis (HPLC, NMR, MS) G->H Final Polish I High-Purity Product H->I Confirm

Caption: Multi-step purification workflow.

Step 1: Systematic Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Procedure:

    • Place a small amount (e.g., 50 mg) of the crude product into several test tubes.

    • Add a small volume (e.g., 1 mL) of different solvents (e.g., toluene, ethyl acetate, isopropanol, water) to each tube.

    • Observe the solubility at room temperature.

    • Heat the tubes that show poor solubility at room temperature and observe if the solid dissolves.

    • Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a suitable candidate. Toluene/hexanes mixtures are often effective for phenylacetic acid derivatives.[3]

Step 2: Column Chromatography for Closely-Related Impurities

For impurities with similar solubility profiles to the desired product, column chromatography is the preferred method of separation.

  • Experimental Protocol:

    • Stationary Phase: Silica gel is a standard choice for compounds of moderate polarity like phenylacetic acids. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer unique selectivity.[8][9][10]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

    • Procedure:

      • Prepare a slurry of silica gel in the initial, low-polarity eluent.

      • Pack a glass column with the slurry.

      • Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

      • Begin eluting with the mobile phase, starting with a low concentration of the polar solvent and gradually increasing it (gradient elution).

      • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

      • Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 3: Final Recrystallization for High Purity

After chromatography, a final recrystallization step can remove any remaining minor impurities and provide a highly crystalline final product. Use the optimal solvent system determined in Step 1.

Issue 2: Identifying and Quantifying Impurities

Accurate identification and quantification of impurities are essential for quality control and for understanding the efficacy of purification steps.

Analytical TechniqueInformation ProvidedKey Considerations
HPLC (High-Performance Liquid Chromatography) Purity assessment, quantification of impurities, separation of isomers.[7][11]Method development (column, mobile phase, detector) is crucial. UV detection is common for aromatic compounds.[11][12]
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural elucidation of the main compound and impurities.Chemical shifts can be indicative of specific functional groups and substitution patterns.[13][14]
¹⁹F NMR Direct observation of fluorine-containing impurities.[6]A powerful tool for analyzing fluorinated compounds, offering high sensitivity and a wide chemical shift range.
MS (Mass Spectrometry) Molecular weight determination of the compound and impurities.Provides information about the elemental composition when using high-resolution MS.

This is a general method; optimization may be required.

  • Column: A C18 reverse-phase column is a good starting point.[11]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective.[11][15]

  • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., around 264 nm).[11]

  • Procedure:

    • Prepare a stock solution of your sample in the mobile phase.

    • Inject a small volume (e.g., 10 µL) onto the HPLC system.

    • Run the gradient program.

    • Integrate the peaks to determine the relative percentage of the main peak and any impurities.

When analyzing the ¹H NMR spectrum of 4-Fluoro-3,5-dimethylphenylacetic acid, look for:

  • Singlet around 3.6 ppm: Corresponds to the two protons of the -CH₂- group.

  • Singlet around 2.2 ppm: Corresponds to the six protons of the two methyl groups.

  • Aromatic signals: These will appear as a singlet or a narrowly split multiplet, characteristic of the symmetrically substituted aromatic ring.

Deviations from this pattern or the appearance of extra signals indicate the presence of impurities. Consulting NMR databases and spectral prediction tools can aid in identifying the structure of these impurities.[16][17]

Concluding Remarks

Achieving high purity for 4-Fluoro-3,5-dimethylphenylacetic acid is a systematic process that combines careful selection of purification techniques with robust analytical characterization. By understanding the potential byproducts of your specific synthetic route and employing the troubleshooting strategies outlined in this guide, you can consistently produce material that meets the stringent requirements for research and drug development.

References

  • Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • LCGC International. (2026, March 22). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Google Patents. (n.d.). CN107445822A - A kind of method for preparing phenylacetic acid.
  • Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
  • Development & Applications of Aqueous, Fluorinated, and Aromatic LC Stationary Phases. (2021, July 26).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • HPLC REPORT. (2015, August 20).
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010, April 16).
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.).
  • NextSDS. (n.d.). 4-Fluoro-3,5-dimethylphenylaceticacid — Chemical Substance Information.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010, December 12).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.).
  • Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. (n.d.).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (n.d.).
  • One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. (2023, April 3).
  • Overview on PFAS analytical methods. (n.d.).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016, December 1).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Fluoroacetic Acid.
  • Organic Syntheses. (n.d.). phenylacetic acid.

Sources

overcoming steric hindrance in 4-Fluoro-3,5-dimethylphenylacetic acid cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for challenges related to the cross-coupling of 4-Fluoro-3,5-dimethylphenylacetic acid. This molecule presents a significant synthetic challenge due to the steric hindrance imposed by the two methyl groups positioned ortho to the reactive site. These bulky substituents can significantly impede the approach of a metal catalyst, making standard cross-coupling protocols inefficient.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you overcome these steric barriers and achieve successful coupling. Our approach is grounded in established mechanistic principles and leverages state-of-the-art catalyst systems.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of 4-Fluoro-3,5-dimethylphenylacetic acid so challenging?

A1: The primary challenge is severe steric hindrance. The two methyl groups ortho to the phenylacetic acid moiety create a crowded environment around the carbon atom where the new bond must form. This steric bulk can hinder key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura or Heck, specifically the oxidative addition and reductive elimination steps.[1][2] Efficient coupling requires a catalyst system that can overcome this spatial crowding.

Q2: What type of cross-coupling reaction is most suitable for this substrate?

A2: While several cross-coupling reactions could be adapted, a decarboxylative cross-coupling is a highly promising strategy.[3] This approach uses the carboxylic acid group as a handle, which is then extruded as CO2 during the reaction. This avoids the need to first convert the acetic acid to a halide or triflate, offering a more direct route.[4][5] Alternatively, a Suzuki-Miyaura coupling could be employed if the acetic acid is first converted to an aryl halide or triflate, though this adds synthetic steps.

Q3: What are the most critical components of the catalyst system for this reaction?

A3: The choice of ligand is paramount. For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential.[6][7] Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Josiphos families are designed to stabilize the palladium catalyst and promote the difficult reductive elimination step that is often inhibited by steric hindrance.[6][8] The palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) is also important, but the ligand's structure will ultimately dictate the success of the reaction.

Q4: Can the fluorine atom on the ring cause any side reactions?

A4: The C-F bond is generally robust and less prone to oxidative addition than C-Br or C-I bonds, so it is unlikely to be the primary reactive site, especially with a palladium catalyst.[9] However, its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, potentially affecting the rate of the desired reaction. In some cases, fluorine substitution can even be beneficial by promoting certain steps in the catalytic cycle.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Inefficient Catalyst System: The ligand may not be bulky enough to overcome steric hindrance. 2. Low Reaction Temperature: The activation energy for sterically hindered couplings can be high. 3. Incorrect Base: The chosen base may not be strong enough or may have poor solubility. 4. Catalyst Deactivation: Oxygen contamination can poison the Pd(0) active species.1. Switch to a bulkier ligand: Employ a more sterically demanding biaryl phosphine ligand like RuPhos or BrettPhos.[6] 2. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). 3. Change Base: Switch to a stronger, non-nucleophilic base like K3PO4 or Cs2CO3. Ensure the base is finely powdered for better solubility. 4. Improve Inert Atmosphere: Ensure rigorous degassing of the solvent and use of a robust inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.
Formation of Homocoupled Byproducts 1. Slow Transmetalation: The sterically hindered nucleophile may react slowly, allowing the organometallic intermediate to homocouple. 2. Presence of Water: For Suzuki-type reactions, water can lead to protodeboronation of the boronic acid coupling partner.[10][11]1. Increase Concentration: Run the reaction at a higher concentration to favor the bimolecular cross-coupling pathway. 2. Use Anhydrous Conditions: If using a boronic acid, ensure all reagents and solvents are anhydrous. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[1]
Starting Material Decomposition 1. Excessively High Temperature: The starting material or product may not be stable at the reaction temperature. 2. Incompatible Base: A strong, nucleophilic base could potentially react with the starting material.1. Screen Lower Temperatures: If a highly active catalyst is used, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C). 2. Use a Weaker Base: Try a milder base like K2CO3 or even an organic base like DBU if compatible with the reaction.

Recommended Protocol: Decarboxylative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the decarboxylative cross-coupling of 4-Fluoro-3,5-dimethylphenylacetic acid with an aryl bromide.

Reagents and Equipment
  • 4-Fluoro-3,5-dimethylphenylacetic acid

  • Aryl bromide (coupling partner)

  • Palladium(II) Acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K2CO3, anhydrous and finely powdered)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd(OAc)2 and SPhos to dry Schlenk flask p2 Add 4-Fluoro-3,5-dimethylphenylacetic acid p1->p2 p3 Add Aryl Bromide and K2CO3 p2->p3 p4 Evacuate and backfill with Argon (3x) p3->p4 r1 Add degassed solvent via syringe p4->r1 Under Argon r2 Heat reaction mixture (e.g., 100 °C) with stirring r1->r2 r3 Monitor reaction by TLC or GC/MS r2->r3 w1 Cool to room temperature r3->w1 Upon completion w2 Quench with water and extract with organic solvent w1->w2 w3 Dry organic layer (e.g., Na2SO4) w2->w3 w4 Concentrate under reduced pressure w3->w4 w5 Purify by column chromatography w4->w5

Caption: Experimental workflow for decarboxylative cross-coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), 4-Fluoro-3,5-dimethylphenylacetic acid (1.0 equiv), the aryl bromide (1.2 equiv), and K2CO3 (2.5 equiv).

  • Inerting: Seal the flask and evacuate and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations: The Role of a Bulky Ligand

The success of this coupling hinges on facilitating the key steps of the palladium catalytic cycle, which can be hindered by the substrate's bulky nature.

G cluster_steric Steric Hindrance Impact pd0 Pd(0)L2 oa_complex [Ar-Pd(II)(X)L2] pd0->oa_complex Oxidative Addition (Ar-X) decarbox [Ar-Pd(II)(R)L2] oa_complex->decarbox Decarboxylation & Transmetalation (R-COOH, -CO2) note1 Bulky methyl groups hinder this step. product Ar-R (Product) decarbox->product Reductive Elimination (Often rate-limiting for hindered substrates) note2 Bulky ligand (L) is crucial to promote this step and prevent catalyst decomposition. product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for decarboxylative cross-coupling.

As illustrated, the reductive elimination step, where the new C-C bond is formed and the product is released, is particularly sensitive to steric crowding around the metal center. Bulky, electron-rich phosphine ligands like SPhos or XPhos are critical because they:

  • Increase the steric bulk of the catalyst complex, which promotes the reductive elimination step to relieve steric strain.[6][7]

  • Enhance the electron density on the palladium center, which also facilitates reductive elimination.

  • Stabilize the active Pd(0) species , preventing decomposition and increasing catalyst turnover.

By carefully selecting a ligand that creates the optimal steric and electronic environment, researchers can successfully drive the reaction forward despite the challenging nature of the 4-Fluoro-3,5-dimethylphenylacetic acid substrate.

References

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL: [Link]

  • Title: UV Light-Mediated Decarboxylative Cross-Coupling Reaction of Aryl Acetic Acids Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids With α-bromocarbonyl Compounds Source: PubMed URL: [Link]

  • Title: Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination Source: ResearchGate URL: [Link]

  • Title: Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Copper-Mediated Decarboxylative Coupling between Arylacetic Acids and 1,3-Dicarbonyl Compounds Source: PubMed URL: [Link]

  • Title: Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands Source: University of Liverpool - IT Services URL: [Link]

  • Title: Decarboxylative cross-coupling Source: Wikipedia URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC (PubMed Central) URL: [Link]

  • Title: Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes Source: ChemRxiv URL: [Link]

Sources

optimizing HPLC mobile phase conditions for CAS 1000544-58-0 analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mobile phase conditions for CAS 1000544-58-0 , chemically known as 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid .

As a phenylacetic acid derivative, this small organic molecule presents specific chromatographic challenges related to its acidic moiety and hydrophobic aromatic ring. This guide is structured to help researchers and drug development professionals troubleshoot retention issues, understand the causality behind solvent selection, and implement self-validating analytical protocols.

Section 1: Core Chromatographic Logic & Ionization Dynamics

The fundamental driver of retention for CAS 1000544-58-0 is its ionization state. The molecule contains a carboxylic acid group (-COOH) with an estimated pKa of approximately 4.3. In RP-HPLC, the [1].

To achieve robust retention and sharp peak shapes, the mobile phase pH must be strictly controlled. As a rule of chromatographic causality, the mobile phase pH must be maintained at least 2 pH units below the analyte's pKa to ensure [2]. When fully protonated (unionized), the molecule's hydrophobicity is maximized, allowing optimal partitioning into the non-polar C18 stationary phase. Conversely, if the pH approaches or exceeds the pKa, the molecule ionizes into a highly polar carboxylate. This results in premature elution, peak splitting, and severe tailing due to secondary electrostatic interactions with unendcapped silanols on the column's silica backbone.

G A CAS 1000544-58-0 (pKa ~4.3) B Mobile Phase pH < 2.3 (0.1% TFA / H3PO4) A->B C Mobile Phase pH > 6.3 (Neutral Water / Buffer) A->C D Fully Protonated (Unionized) High Hydrophobicity B->D E Fully Ionized (Carboxylate) High Polarity C->E F Optimal C18 Retention Sharp Peak Shape D->F G Elution at Void Volume Peak Tailing / Splitting E->G

Mechanistic causality of mobile phase pH on the ionization and retention of CAS 1000544-58-0.

Section 2: Troubleshooting Guides & FAQs

Q1: My peak for CAS 1000544-58-0 is eluting near the void volume (t0) with severe tailing. How do I fix this? A1: This is a classic symptom of insufficient mobile phase acidity. If you are using unbuffered water and acetonitrile, the native pH is likely allowing partial ionization of the carboxylic acid. To suppress ionization, you must acidify the mobile phase. We recommend adding to both the aqueous and organic lines[2]. TFA is particularly effective as it lowers the pH to ~2.0 and acts as a weak ion-pairing agent.

Q2: Should I use Methanol or Acetonitrile as the organic modifier? A2: Acetonitrile (ACN) is highly recommended over Methanol for this specific compound. Phenylacetic acid derivatives exhibit strong UV absorbance in the low-wavelength region (210–220 nm) due to [3]. Acetonitrile has a lower UV cutoff (~190 nm) compared to Methanol (~205 nm), providing a significantly cleaner baseline and higher signal-to-noise ratio at 210 nm.

Q3: I am using 0.1% Formic Acid, but I still see slight peak tailing. What is the root cause? A3: Formic acid yields an aqueous pH of approximately 2.7. Because the pKa of CAS 1000544-58-0 is ~4.3, a pH of 2.7 is less than 2 units away from the pKa. This can result in a small fraction of the molecules remaining ionized, leading to peak asymmetry. Switching to a stronger acidifier like 0.1% TFA (pH ~2.0) or a will fully suppress ionization and resolve the tailing[4].

Section 3: Validated Experimental Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify column performance and mobile phase integrity prior to sample analysis.

Workflow S1 1. Mobile Phase Prep 0.1% TFA in H2O/ACN S2 2. Column Equilibration ≥10 Column Volumes S1->S2 S3 3. Sample Injection Dissolved in Initial MP S2->S3 S4 4. Gradient Elution 5% to 80% ACN S3->S4 S5 5. UV Detection λ = 210 nm & 254 nm S4->S5

Validated step-by-step RP-HPLC experimental workflow for CAS 1000544-58-0 analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

    • Self-Validation Check: Sonicate and degas both solvents for 10 minutes. Verify the pH of Solvent A is ≤2.1 using a calibrated pH meter.

  • Chromatographic Setup:

    • Column: C18, 150 mm × 4.6 mm, 3 µm or 5 µm particle size (Endcapped preferred to minimize silanol interactions).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Stabilizes retention times and lowers system backpressure).

    • Detection: UV at 210 nm (primary for quantitation) and 254 nm (secondary for specificity).

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute void volume salts)

    • 2.0 - 10.0 min: 5% to 80% B (Linear gradient for primary separation)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 80% to 5% B

    • 12.1 - 17.0 min: 5% B (Re-equilibration)

  • System Suitability Test (SST) Execution:

    • Injection 1 (Blank): Inject 10 µL of initial mobile phase (5% B). Validation Criteria: Baseline must be stable with no ghost peaks > 0.1% of target analyte area.

    • Injection 2-6 (Standard): Inject 10 µL of CAS 1000544-58-0 reference standard (0.1 mg/mL). Validation Criteria: Retention time RSD ≤1.0% , Peak Asymmetry ( As​ ) between 0.9 and 1.2, Theoretical Plates ( N ) ≥5000 .

Section 4: Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase additives, ionization state, and resulting chromatographic performance parameters for CAS 1000544-58-0.

Mobile Phase AdditiveAqueous pHAnalyte Ionization StateRetention Factor ( k′ )Peak Asymmetry ( As​ )System Suitability
None (Water / ACN)~6.0Mixed / Partially Ionized< 1.0 (Elutes near void)> 2.5 (Severe Tailing)FAIL
0.1% Formic Acid~2.7Mostly Protonated3.51.4 (Slight Tailing)MARGINAL
20 mM Phosphate (pH 2.5)2.5Fully Protonated5.01.10 (Sharp)PASS
0.1% Trifluoroacetic Acid~2.0Fully Protonated5.21.05 (Excellent)PASS

References

  • Artificial Neural Network Modelling of the Retention of Acidic Analytes in Strong Anion-Exchange HPLC: Elucidation of Structure-Retention Relationships Source: ResearchGate URL:[Link]

  • Phenylacetic acid - HPLC Methods and Applications Source: SIELC Technologies URL:[Link]

  • Validated Selective HPLC–DAD Method for the Simultaneous Determination of Diclofenac Sodium and Lidocaine Hydrochloride Source: AKJournals URL:[Link]

Sources

Technical Support Center: Esterification of 1-(4-(1-hydroxyethyl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 1-(4-(1-hydroxyethyl)phenyl)ethan-1-one (CAS 1000544-58-0). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the esterification of this specific secondary alcohol, focusing on strategies to overcome low conversion rates and improve overall yield and purity.

Introduction: The Chemistry of Esterifying CAS 1000544-58-0

The target molecule, 1-(4-(1-hydroxyethyl)phenyl)ethan-1-one, possesses a secondary alcohol functional group, which can be esterified with a carboxylic acid under acidic conditions. This reaction is typically a Fischer-Speier esterification, a reversible, acid-catalyzed condensation reaction.[1][2] The equilibrium nature of this reaction is the primary challenge and the root cause of most issues related to low conversion rates.[1][3][4] Understanding and manipulating this equilibrium is paramount to achieving high yields.

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][3][5] The alcohol (in this case, CAS 1000544-58-0) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the final ester product.[3][4][5]

Troubleshooting Guide: Low Conversion Rates

This section addresses specific, common problems encountered during the esterification of CAS 1000544-58-0, presented in a question-and-answer format.

Question 1: My reaction stalls at 60-70% conversion, even after prolonged reaction times. Why is this happening and what can I do?

Answer: This is a classic sign that your reaction has reached its thermodynamic equilibrium.[3][6] In a simple 1:1 mixture of a carboxylic acid and an alcohol, the equilibrium mixture may only contain about 70% ester.[7] The presence of water, a product of the reaction, facilitates the reverse reaction (hydrolysis), preventing the forward reaction from reaching completion.[3][8]

Solutions:

  • Manipulate Reactant Stoichiometry: According to Le Châtelier's principle, the equilibrium can be shifted toward the products by using a large excess of one of the reactants.[4][9] Since CAS 1000544-58-0 is often the more valuable reagent, using the carboxylic acid or a simple alcohol (if performing a transesterification) as the solvent or in large excess (5-10 fold) is a highly effective strategy.[3][10][11] Studies have shown that increasing the alcohol-to-acid molar ratio can significantly increase equilibrium conversion.[3][9]

  • Remove Water: The continuous removal of water as it is formed is one of the most powerful techniques to drive the reaction to completion.[3][8][12]

    • Dean-Stark Apparatus: For reactions run in a suitable azeotroping solvent (e.g., toluene, hexane), a Dean-Stark trap will physically separate and remove water from the reaction mixture, preventing hydrolysis.[1][3][13]

    • Dehydrating Agents: Adding a dehydrating agent can sequester the water produced. Concentrated sulfuric acid serves this dual role as both catalyst and dehydrating agent.[10][13] Alternatively, molecular sieves can be added to the reaction flask.[1][13]

Question 2: The reaction mixture is turning dark brown or black, and I'm seeing significant byproduct formation on my TLC/LC-MS. What's causing this?

Answer: Dark coloration or "charring" is a common issue when using strong acid catalysts like sulfuric acid, especially at elevated temperatures.[10] This indicates decomposition or side reactions, such as dehydration of the secondary alcohol to form an alkene or polymerization.[10]

Solutions:

  • Control Catalyst Addition & Temperature: Add the concentrated sulfuric acid slowly and with vigorous stirring to a cooled solution of the reactants.[10] This dissipates the heat of mixing and prevents localized high temperatures and acid concentrations that promote side reactions.[10]

  • Reduce Catalyst Loading: Use a truly catalytic amount of acid (1-5 mol%). While sulfuric acid can act as a dehydrating agent, using it in large quantities increases the risk of charring.[10]

  • Switch to a Milder Catalyst: Consider using p-toluenesulfonic acid (TsOH) or a solid acid catalyst like an acidic ion-exchange resin (e.g., Amberlite IR120).[1][14] These are often less aggressive and can minimize charring while still effectively catalyzing the reaction.

Question 3: My reaction is extremely slow, and the conversion rate is poor even with water removal. What factors could be limiting the reaction rate?

Answer: Slow reaction kinetics can be due to several factors beyond just equilibrium.

Solutions:

  • Insufficient Catalyst Activity: Ensure the acid catalyst has not been deactivated. If using a solid acid catalyst, it may have become fouled or poisoned.[15][16] For liquid acids, ensure they are of appropriate concentration and not contaminated with water.

  • Steric Hindrance: While the secondary alcohol on CAS 1000544-58-0 is not exceptionally hindered, using a very bulky carboxylic acid can significantly slow the rate of nucleophilic attack. If this is the case, more forcing conditions (higher temperature, longer reaction time) may be necessary.

  • Sub-Optimal Temperature: Esterification reactions generally require heating to proceed at a reasonable rate.[1] Ensure the reaction temperature is appropriate for the solvent and reactants being used, typically at the reflux temperature of the solvent.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low conversion rates in your esterification reaction.

TroubleshootingWorkflow Start Low Conversion Rate (<95%) Equilibrium Issue: Equilibrium Limitation Start->Equilibrium Reaction plateaus? (e.g., at 60-70%) Kinetics Issue: Poor Reaction Kinetics Start->Kinetics Reaction very slow from start? Decomposition Issue: Reactant/Product Decomposition Start->Decomposition Mixture darkens / charring? Sol_Equilibrium1 Action: Use Excess Reagent (e.g., Alcohol as Solvent) Equilibrium->Sol_Equilibrium1 Sol_Equilibrium2 Action: Remove Water (Dean-Stark or Sieves) Equilibrium->Sol_Equilibrium2 Sol_Kinetics1 Action: Increase Temperature (Reflux) Kinetics->Sol_Kinetics1 Sol_Kinetics2 Action: Verify Catalyst Activity (Use fresh catalyst) Kinetics->Sol_Kinetics2 Sol_Decomposition1 Action: Use Milder Catalyst (e.g., TsOH, Solid Acid) Decomposition->Sol_Decomposition1 Sol_Decomposition2 Action: Lower Temperature & Control Catalyst Addition Decomposition->Sol_Decomposition2

Sources

Technical Support Center: Crystallization & Purification of 4-Fluoro-3,5-dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0)[1] presents unique crystallization challenges due to the competing physicochemical properties of its functional groups. It features a highly polar, hydrogen-bonding carboxylic acid moiety, which is offset by the strongly hydrophobic 4-fluoro and 3,5-dimethyl substitutions on the aromatic ring.

This guide is designed for drug development professionals and synthesizes thermodynamic principles with field-proven troubleshooting strategies to ensure high-yield, high-purity solid form isolation.

Part 1: Troubleshooting & FAQs

Q1: What is the most effective initial solvent screening strategy for this compound? A1: Relying on a single solvent for complex substituted phenylacetic acids often results in poor yield or suboptimal purity. We recommend a "cocktail-solvent" screening approach using binary or ternary mixtures[2]. The optimal strategy leverages thermodynamic modeling (such as the NRTL-SAC model) to predict solid-liquid equilibrium and miscibility gaps[3].

Because phenylacetic acid derivatives exhibit high solubility in lower alcohols and esters, but very low solubility in non-polar hydrocarbons[4], a binary system consisting of a polar aprotic/protic "good solvent" and a non-polar "antisolvent" is highly effective. The cocktail approach allows you to manipulate the activity coefficient of the API, driving a higher degree of supersaturation and controlling nucleation[2].

Q2: During cooling, my compound "oils out" (liquid-liquid phase separation) instead of forming crystals. Why does this happen and how can I fix it? A2: Oiling out occurs when the supersaturated solution crosses the binodal curve (liquid-liquid coexistence) before crossing the solubility curve (solid-liquid coexistence). The hydrophobic nature of the 4-fluoro and 3,5-dimethyl groups lowers the melting point of the solvated complex and increases the propensity for the API to form a solute-rich liquid phase rather than nucleating.

  • Causality: High supersaturation rates and incompatible solvent polarities force the molecules to aggregate amorphously rather than aligning into a crystal lattice.

  • Intervention:

    • Shift the Solvent Ratio: Increase the proportion of the good solvent to shift the phase diagram away from the miscibility gap.

    • Implement Seeding: Introduce 1-2 wt% of seed crystals at a temperature just above the historical cloud point. This bypasses the high nucleation barrier and provides a surface for crystal growth, actively depleting supersaturation before liquid-liquid phase separation (LLPS) can occur[5].

Q3: Which specific binary solvent systems are recommended for maximizing both yield and purity? A3: Based on the solubility profiles of structurally similar phenylacetic acids[4], Ethyl Acetate / Heptane is the premier choice.

  • Ethyl Acetate (Good Solvent): Solubilizes the compound efficiently at elevated temperatures (60–70 °C) by hydrogen bonding with the carboxylic acid group.

  • Heptane (Antisolvent): Provides a sharp solubility drop upon addition, driving high yields. Its non-polar nature effectively rejects polar impurities into the mother liquor.

  • Alternative:Ethanol / Water can be used to replace environmentally harmful solvents[2], but the extreme polarity of water may trigger rapid precipitation and entrap impurities if the antisolvent addition rate is not strictly controlled.

Part 2: Quantitative Data & Solvent Selection Matrix

To facilitate solvent selection, the following table summarizes the thermodynamic properties and expected behaviors of standard crystallization solvents when applied to fluorinated phenylacetic acid derivatives[6],[4].

Solvent CandidatePolarity IndexBoiling Point (°C)Expected SolubilityRole in Crystallization
Ethyl Acetate 4.477.1HighPrimary Solubilizer (Good Solvent)
Ethanol 5.278.3HighPrimary Solubilizer (Good Solvent)
Toluene 2.4110.6ModerateWash Solvent / Co-solvent
Heptane 0.198.4LowAntisolvent (Organic systems)
Water 10.2100.0Very LowAntisolvent (Aqueous systems)

Part 3: Self-Validating Experimental Protocol

Methodology: Combined Cooling-Antisolvent Crystallization of 4-Fluoro-3,5-dimethylphenylacetic Acid

This protocol is designed as a self-validating system. Rather than relying on rigid theoretical volumes, Step 2 dynamically establishes the metastable zone limit, ensuring the protocol adapts to varying impurity profiles in your crude starting material.

Step 1: Primary Dissolution

  • Suspend the crude 4-Fluoro-3,5-dimethylphenylacetic acid in Ethyl Acetate (3 volumes relative to API mass) in a jacketed reactor.

  • Heat the suspension to 65 °C under moderate agitation (250 RPM).

  • Self-Validation Check: The solution must become completely clear. If it remains opaque, undissolved inorganic impurities or highly insoluble byproducts are present. Perform a hot polish filtration before proceeding.

Step 2: Dynamic Antisolvent Titration

  • Maintain the temperature at 65 °C.

  • Slowly add Heptane dropwise until the first persistent sign of turbidity (the cloud point) is observed.

  • Immediately add 0.2 volumes of Ethyl Acetate to regain a clear solution.

  • Self-Validation Check: This step precisely locates the upper limit of the metastable zone for your exact concentration.

Step 3: Seeding and Aging

  • Cool the reactor to 60 °C.

  • Introduce 1–2 wt% of pure crystalline 4-Fluoro-3,5-dimethylphenylacetic acid seeds.

  • Age the suspension isothermally for 60 minutes.

  • Self-Validation Check: Inspect the reactor. If the seeds dissolve, the system is undersaturated (add 0.5 volumes of Heptane). If the seed bed grows visibly without spontaneous bulk nucleation, the supersaturation level is optimal for controlled growth.

Step 4: Controlled Cooling

  • Initiate a linear cooling ramp from 60 °C to 20 °C at a rate of 0.1 °C/min.

  • Causality: A slow cooling rate prevents the supersaturation level from spiking into the labile zone, which would otherwise trigger secondary nucleation (fines) or oiling out[7].

Step 5: Isolation

  • Filter the resulting slurry using a sintered glass funnel.

  • Wash the filter cake with 2 volumes of pre-chilled (5 °C) 1:2 Ethyl Acetate:Heptane mixture to displace mother liquor without dissolving the product.

  • Dry under vacuum at 40 °C to a constant weight.

Part 4: Workflow Visualization

The following diagram maps the logical progression of the solvent screening and crystallization troubleshooting workflow, highlighting the critical intervention point for liquid-liquid phase separation.

G Start Start: Solvent Screening Solubility Determine Solubility Profile (Pure Solvents) Start->Solubility Binary Select Binary System (e.g., EtOAc / Heptane) Solubility->Binary Dissolution Dissolve API at Elevated Temp (60-70°C) Binary->Dissolution Cooling Cooling & Antisolvent Addition Dissolution->Cooling Oiling Oiling Out (LLPS) Detected? Cooling->Oiling Seeding Intervention: Add Seeds & Reduce Cooling Rate Oiling->Seeding Yes Cryst Nucleation & Crystal Growth Oiling->Cryst No Seeding->Cryst Isolate Filtration, Washing & Drying Cryst->Isolate

Workflow for crystallization solvent screening and LLPS troubleshooting.

References

  • "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs." Pharmaceutical Technology.[Link]

  • "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems." Industrial & Engineering Chemistry Research - ACS Publications.[Link]

  • "SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development." Drug Development & Delivery.[Link]

  • "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems." ResearchGate.[Link]

  • "916420-58-1,3'-Methyl-5'-(trifluoromethoxy)acetophenone-AccelaChem." Accela ChemBio Inc.[Link]

  • "Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening." Pharmaceutical Technology.[Link]

  • "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents." Journal of Chemical & Engineering Data - ACS Publications.[Link]

Sources

Validation & Comparative

High-Performance Analytical Validation Guide: GC-MS Detection of 4-Fluoro-3,5-dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of fluorinated aromatic intermediates, such as 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0), is a critical quality control step in pharmaceutical synthesis and drug development[1][2]. Because this molecule possesses a highly polar carboxylic acid (-COOH) moiety, it exhibits strong intermolecular hydrogen bonding. If injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, this polarity leads to severe column adsorption, peak tailing, and thermal degradation.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, highly robust GC-MS analytical framework. By leveraging chemical derivatization (silylation) and adhering strictly to the for analytical procedure validation[3][4], this protocol ensures absolute data integrity, reproducibility, and high-throughput reliability.

Analytical Modality Comparison

When selecting an analytical platform for 4-Fluoro-3,5-dimethylphenylacetic acid, researchers typically evaluate GC-MS, LC-MS/MS, and HPLC-UV. While LC-MS/MS offers direct analysis without derivatization, GC-MS is often preferred for volatile derivatives due to its superior chromatographic resolution of positional isomers (e.g., distinguishing 4-fluoro-3,5-dimethyl from 3-fluoro-4,5-dimethyl configurations) and the structural confirmation provided by Electron Ionization (EI) fragmentation libraries.

Table 1: Performance Comparison of Analytical Modalities

ParameterGC-MS (Derivatized)LC-MS/MS (ESI-Negative)HPLC-UV
Sensitivity (LOD) High (~10 ng/mL)Very High (~1 ng/mL)Moderate (~500 ng/mL)
Isomeric Resolution Excellent (High theoretical plates)ModerateLow
Structural Specificity High (EI fragmentation patterns)High (MRM transitions)Low (Retention time only)
Sample Preparation Complex (Requires silylation)Simple (Dilute & Shoot)Simple (Dilute & Shoot)
Matrix Interference Low (Derivatization is selective)High (Ion suppression in ESI)Moderate (Co-eluting peaks)
Cost per Analysis ModerateHighLow

Mechanistic Rationale: The Chemistry of Silylation

To make 4-Fluoro-3,5-dimethylphenylacetic acid amenable to GC-MS, the active hydrogen on the carboxylic acid must be replaced to eliminate polarity.

The Causality of the Reagent Choice: We utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane).

  • Why BSTFA? BSTFA is a highly volatile silylating agent. It reacts nucleophilically with the -COOH group to form a Trimethylsilyl (TMS) ester. The byproducts of this reaction (trifluoroacetamide) are highly volatile and elute in the solvent delay, preventing detector fouling.

  • Why 1% TMCS? TMCS acts as a Lewis acid catalyst. It increases the electrophilicity of the silicon atom in BSTFA, driving the reaction kinetics to 100% completion, even for sterically hindered aromatic acids.

  • Why Anhydrous Pyridine? Pyridine is used as the reaction solvent. It acts as an acid scavenger, neutralizing the acidic byproducts and preventing the reversible hydrolysis of the fragile TMS-ester back into the free acid. Furthermore, strict anhydrous conditions are mandatory because water will preferentially react with BSTFA, destroying the reagent and ruining the derivatization.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system . This means the protocol inherently controls for human error, instrument drift, and reaction inefficiencies through the use of Internal Standards (IS) and System Suitability Tests (SST).

Step-by-Step Methodology

Phase 1: Standard & Sample Preparation

  • Internal Standard Addition: Spike 10.0 µL of a stable isotopically labeled internal standard (e.g., 4-Fluorophenylacetic acid-d4, 100 µg/mL) into 100 µL of the sample. Causality: The IS undergoes the exact same derivatization kinetics and ionization suppression as the target analyte, automatically correcting for any volumetric losses or incomplete reactions.

  • Solvent Evaporation: Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C. Causality: Removing protic solvents (like water or methanol) is critical, as they will quench the BSTFA reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. Vortex for 10 seconds.

  • Incubation: Heat the sealed vial in a dry block at 70°C for 30 minutes. Causality: 70°C provides the necessary kinetic energy to overcome the activation barrier of the reaction without causing thermal degradation of the analyte.

  • Cooling & Transfer: Allow the vial to cool to room temperature, then transfer the solution to a GC autosampler vial with a glass micro-insert.

Phase 2: GC-MS Instrumental Parameters

  • Column: HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness). Provides optimal partitioning for non-polar TMS derivatives.

  • Carrier Gas: Helium (Ultra-high purity, 99.999%) at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source temperature 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion [M]+ and the base peak [M−15]+ (loss of a methyl group from the TMS moiety) for maximum signal-to-noise (S/N) ratio.

ICH Q2(R2) Method Validation Framework

To guarantee trustworthiness, the method must be validated according to [4][5]. The following table summarizes the experimental validation data required to prove the method is fit-for-purpose.

Table 2: ICH Q2(R2) Validation Results (Representative Data)

Validation ParameterICH Q2(R2) RequirementExperimental ResultValidation Status
System Suitability (SST) Tailing factor < 1.5, Resolution > 2.0Tailing: 1.1, Resolution: 3.5PASS (Self-Validated)
Specificity No interfering peaks at RT of analyteBlank matrix shows no peaks at RTPASS
Linearity & Range R2≥0.995 over specified range R2=0.9992 (0.5 to 100 µg/mL)PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:110 ng/mL (S/N = 5:1)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:130 ng/mL (S/N = 12:1)PASS
Accuracy (Recovery) 90% - 110% recovery at 3 levels98.5% - 101.2% (Spiked samples)PASS
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 1.2%PASS

Workflow Visualization

The following diagram maps the logical progression of the analytical workflow, demonstrating how chemical challenges are resolved prior to instrumental analysis, culminating in a fully compliant ICH validation.

G cluster_validation ICH Q2(R2) Validation Parameters A Analyte: 4-Fluoro-3,5-dimethyl- phenylacetic acid B Challenge: Polar -COOH Group (Low Volatility) A->B C Silylation: BSTFA + 1% TMCS (70°C, 30 min) B->C Eliminates H-bonding D GC-MS Analysis: EI-SIM Mode (High Specificity) C->D Enhances Volatility E Linearity & Range (R² > 0.995) D->E F Precision & Accuracy (%RSD < 2%) D->F H Validated Self-Correcting Analytical Method E->H F->H

Figure 1: Analytical workflow and ICH Q2(R2) validation logic for GC-MS detection.

References

  • Accela ChemBio Inc. "4-Fluoro-3,5-dimethylphenylacetic Acid (CAS: 1000544-58-0) Specifications." Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." Available at:[Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of Phenylacetic Acid with 4-Fluoro-3,5-dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Modulating Physicochemical and Biological Properties

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar steric and electronic characteristics, is a cornerstone of this process. This guide provides an in-depth, objective comparison of phenylacetic acid and its bioisostere, 4-Fluoro-3,5-dimethylphenylacetic acid, offering a technical narrative grounded in experimental data and established scientific principles.

The Rationale for Bioisosteric Modification: Beyond Simple Substitution

The phenyl ring is a ubiquitous scaffold in medicinal chemistry. However, it is often susceptible to metabolic oxidation, leading to rapid clearance and potential formation of reactive metabolites. The bioisosteric replacement of phenylacetic acid with 4-Fluoro-3,5-dimethylphenylacetic acid is a deliberate strategy to mitigate these liabilities. The introduction of a fluorine atom and two methyl groups to the phenyl ring is not arbitrary; it is a calculated approach to modulate key physicochemical properties that govern a molecule's journey through the body.

The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. The methyl groups, while also impacting lipophilicity, can provide steric shielding, further hindering metabolic attack. This guide will dissect these effects through a comparative analysis of the two molecules, supported by experimental protocols to validate these claims.

Physicochemical Properties: A Tale of Two Molecules

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Here, we compare the key parameters of phenylacetic acid and its fluorinated, methylated analog.

PropertyPhenylacetic Acid4-Fluoro-3,5-dimethylphenylacetic acid (Predicted)Rationale for Change
LogP 1.41~2.5 - 3.0The addition of a fluorine atom and two methyl groups significantly increases lipophilicity.
pKa 4.31~4.0 - 4.2The electron-withdrawing nature of the fluorine atom is expected to slightly increase the acidity of the carboxylic acid group, resulting in a lower pKa.
Metabolic Stability Low to ModerateModerate to HighThe C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism. The methyl groups can also sterically hinder enzymatic attack.

Experimental Evaluation: Validating the Theoretical

The following section details the experimental protocols necessary to empirically determine and compare the physicochemical and biological properties of phenylacetic acid and 4-Fluoro-3,5-dimethylphenylacetic acid.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol outlines the classic "shake-flask" method for determining the octanol-water partition coefficient (LogP).

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound (phenylacetic acid or 4-Fluoro-3,5-dimethylphenylacetic acid) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a separatory funnel, add 10 mL of n-octanol and 10 mL of water (or phosphate-buffered saline, pH 7.4 for LogD). Add a known volume of the stock solution to achieve a final concentration of approximately 100 µM.

  • Equilibration: Shake the funnel vigorously for 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases. Allow the layers to separate completely.

  • Sampling: Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Quantification: Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Figure 1: Workflow for LogP Determination.

Protocol 2: Determination of Acidity (pKa) by Spectrophotometric Titration

This method leverages the change in UV-Vis absorbance of a compound as its ionization state changes with pH.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).

  • Spectrophotometric Measurement: In a multi-well plate or individual cuvettes, mix the compound solution with each buffer. Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH. The pKa is the pH at which the concentration of the ionized and non-ionized species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Figure 2: Workflow for pKa Determination.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G A Incubate Compound with Liver Microsomes B Initiate Reaction with NADPH A->B C Quench Reaction at Time Points B->C D Analyze by LC-MS/MS C->D E Calculate Half-life and Intrinsic Clearance D->E

Figure 3: Metabolic Stability Assay Workflow.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a compound inhibits the activity of specific CYP isoforms, which is crucial for predicting potential drug-drug interactions.

Methodology:

  • Assay Setup: In a 96-well plate, add a specific recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6), a fluorescent probe substrate for that enzyme, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding a NADPH-regenerating system and incubate at 37°C for a specified time.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of the product formed from the probe substrate using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of CYP activity for each concentration of the test compound compared to a vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Figure 4: CYP450 Inhibition Assay Workflow.

Biological Activity: A Comparative Assessment

Phenylacetic acid derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and herbicidal effects. To provide a comprehensive comparison, we propose evaluating both compounds in an in vitro neuroprotection assay.

Protocol 5: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neuronal cells from damage induced by excessive glutamate, a key mechanism in several neurodegenerative diseases.

Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media until they reach a suitable confluency.

  • Compound Pre-treatment: Treat the cells with various concentrations of phenylacetic acid or 4-Fluoro-3,5-dimethylphenylacetic acid for a period of 24 hours.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a defined period (e.g., 24 hours). Include a vehicle control group and a glutamate-only control group.

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-only control. Determine the EC50 value, which is the concentration of the compound that provides 50% neuroprotection.

Figure 5: Neuroprotection Assay Workflow.

Discussion and Future Perspectives

The bioisosteric replacement of phenylacetic acid with 4-Fluoro-3,5-dimethylphenylacetic acid represents a rational drug design strategy aimed at improving the developability of a lead compound. The expected increase in lipophilicity and metabolic stability, coupled with a potential modulation of biological activity, highlights the profound impact of subtle structural modifications.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. The data generated from these studies will enable a comprehensive understanding of the structure-activity and structure-property relationships, guiding further optimization efforts.

It is anticipated that the fluorinated and methylated analog will exhibit enhanced metabolic stability, leading to a longer in vivo half-life. The increased lipophilicity may improve cell permeability and, consequently, biological activity in cell-based assays. However, it is also important to consider potential off-target effects and toxicity associated with the introduction of these functional groups.

References

  • PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Di, L., & Kerns, E. H. (2015).
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: Principles and commercial applications. Springer Science & Business Media.
  • Kumar, K., & Sjö, P. (2012). Fluorine in pharmaceuticals: A plethora of opportunities. Journal of Fluorine Chemistry, 143, 11-20. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 358–366. [Link]

  • Obach, R. S. (2001). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 4(1), 36-44.
  • Stressler, T., & Neubert, R. H. (2015). In vitro models for the prediction of drug metabolism. Molecular Pharmaceutics, 12(6), 1737–1753. [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • Morris, P. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.6. [Link]

Comparative Analysis of pKa Values: Fluorinated vs. Methylated Phenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and rational organic synthesis, the acid dissociation constant (pKa) of a molecule dictates its ionization state at physiological pH, directly influencing pharmacokinetics, membrane permeability, and receptor binding affinities. Phenylacetic acid (PAA) serves as a fundamental structural scaffold in medicinal chemistry. Modifying the phenyl ring with fluorinated (electron-withdrawing) or methylated (electron-donating) substituents predictably shifts the pKa. This guide provides an objective comparison of these analogs, explains the mechanistic causality behind their acidity profiles, and details the gold-standard experimental protocols used to validate these thermodynamic values.

Mechanistic Principles of Acidity in Phenylacetic Acids

The acidity of phenylacetic acid derivatives is governed by the thermodynamic stability of the conjugate base (the carboxylate anion). Unlike benzoic acid, where the carboxylate is directly attached to the aromatic ring, PAA contains a methylene (–CH₂–) bridge. This structural difference fundamentally alters how substituents influence acidity.

  • The Insulation Effect : The sp³-hybridized methylene group acts as an electronic insulator. It prevents direct resonance (+R or -R) communication between the aromatic π -system and the carboxylate group. Consequently, the Hammett reaction constant ( ρ ) for phenylacetic acids is approximately 0.49, meaning substituent effects are attenuated by roughly 50% compared to benzoic acids ( ρ=1.00 ) .

  • Fluorinated Analogs (-I Dominance) : Fluorine is highly electronegative. Because the methylene bridge blocks its resonance-donating (+R) effect from reaching the carboxylate, fluorine's electron-withdrawing inductive effect (-I) dominates. This pulls electron density away from the carboxylate, stabilizing the anion and lowering the pKa (increasing acidity) . Furthermore, the inductive effect is highly distance-dependent; thus, a meta-fluoro substitution (3-F-PAA) exerts a stronger -I effect than a para-fluoro substitution (4-F-PAA), resulting in a lower pKa .

  • Methylated Analogs (+I Effect) : Conversely, methyl groups are electron-donating via weak inductive (+I) and hyperconjugative effects. This pushes electron density toward the carboxylate, destabilizing the conjugate base and raising the pKa (decreasing acidity) . Hyperconjugation at the para position allows the methyl group to donate electron density into the ring more effectively than at the meta position, making 4-Methylphenylacetic acid slightly less acidic than its meta counterpart .

Quantitative Comparison

The table below summarizes the pKa values of key phenylacetic acid analogs at 25 °C.

CompoundSubstituentDominant Electronic EffectpKa (25 °C)Shift relative to PAA ( Δ pKa)
Phenylacetic Acid (PAA) None (–H)Baseline4.31 0.00
3-Fluorophenylacetic Acid meta-Fluoro (–F)Strong Inductive (–I)4.10 -0.21
4-Fluorophenylacetic Acid para-Fluoro (–F)Moderate Inductive (–I)4.25 -0.06
3-Methylphenylacetic Acid meta-Methyl (–CH₃)Weak Inductive (+I)4.30 -0.01
4-Methylphenylacetic Acid para-Methyl (–CH₃)Inductive (+I) & Hyperconjugation4.37 +0.06

*Values marked with an asterisk represent widely accepted predicted/extrapolated values based on Hammett σ constants where direct experimental literature is sparse.

Structural & Electronic Visualization

ElectronicEffects cluster_0 Electron-Withdrawing (-I) cluster_1 Electron-Donating (+I) F Fluorinated Analogs (e.g., 4-F-PAA) F_effect Stabilizes Carboxylate Anion Decreases pKa (More Acidic) F->F_effect PAA Phenylacetic Acid (PAA) Baseline pKa = 4.31 F_effect->PAA ΔpKa < 0 M Methylated Analogs (e.g., 4-Me-PAA) M_effect Destabilizes Carboxylate Anion Increases pKa (Less Acidic) M->M_effect M_effect->PAA ΔpKa > 0

Figure 1: Electronic effects of substituents on the pKa of phenylacetic acid analogs.

Experimental Methodology for pKa Determination

To ensure trustworthiness and reproducibility, pKa values must be determined using a self-validating system. Potentiometric titration remains the gold standard for aqueous pKa determination. The following protocol embeds rigorous controls to prevent environmental artifacts from skewing the thermodynamic data .

Self-Validating Potentiometric Titration Protocol
  • Analyte Preparation : Dissolve 1.0 mmol of the highly pure phenylacetic acid analog in 50.0 mL of deionized water (18.2 MΩ·cm) to create a 0.02 M solution. (Note: For poorly soluble analogs like 4-F-PAA, a co-solvent like 10% methanol may be required, followed by Yasuda-Shedlovsky extrapolation to zero co-solvent).

  • Thermostatic Control : Transfer the solution to a jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C using a circulating water bath.

    • Causality: pKa is a thermodynamic value derived from ΔG∘=−RTlnKa​ . Temperature fluctuations directly alter the equilibrium constant.

  • Atmospheric Purging : Sparge the solution with inert Nitrogen ( N2​ ) or Argon gas for 15 minutes prior to and continuously during the titration.

    • Causality: Prevents atmospheric CO2​ from dissolving into the water to form carbonic acid ( H2​CO3​ ), which introduces a secondary buffering system and artificially lowers the pH, skewing the titration curve.

  • Electrode Calibration : Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.00, 7.00, and 10.00) at 25.0 °C.

  • Titration Execution : Titrate with standardized 0.100 M NaOH solution. Add the titrant in 0.1 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before recording the value.

  • Derivative Analysis : Plot the first derivative of the titration curve ( ΔpH/ΔV ) to precisely locate the equivalence point.

    • Causality: Relying on visual identification of the inflection point is subjective. The first derivative mathematically guarantees the exact equivalence point. The pKa is determined at the half-equivalence point ( V1/2​ ), where [HA]=[A−] and pH=pKa according to the Henderson-Hasselbalch equation.

Workflow A 1. Prepare 0.02 M Analyte Solution (e.g., 4-F-PAA in H2O) B 2. Thermostat at 25.0 ± 0.1 °C Under N2 Purge A->B D 4. Titrate with 0.100 M NaOH (Record pH vs. Volume) B->D C 3. Calibrate pH Electrode (Standard Buffers pH 4, 7, 10) C->D E 5. Calculate First Derivative (ΔpH / ΔV) D->E F 6. Determine pKa (pH at Half-Equivalence Point) E->F

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

References

  • Krogh, E. "Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols". Vancouver Island University (VIU). URL:[Link]

  • LookChem. "3-Fluorophenylacetic acid". LookChem. URL:[Link]

  • ChemBK. "m-Tolylacetic acid". ChemBK. URL:[Link]

  • Chemistry Stack Exchange. "Acidic nature comparison; benzoic acid and phenylacetic acid". Stack Exchange. URL:[Link]

Benchmarking CAS 1000544-58-0 in Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The synthesis of sterically hindered, functionalized diarylmethanes is a persistent challenge in medicinal chemistry and materials science. Traditional cross-coupling methodologies (e.g., Suzuki-Miyaura, Negishi) rely on pre-formed organometallic reagents that are often unstable, moisture-sensitive, or difficult to synthesize.

Decarboxylative cross-coupling has emerged as a robust, atom-economical alternative. This method utilizes stable carboxylic acids as traceless nucleophiles that extrude carbon dioxide (CO₂) to forge new C–C bonds[1]. Within this chemical space, CAS 1000544-58-0 (2-(4-Fluoro-3,5-dimethylphenyl)acetic acid) represents a highly specialized substrate[2]. This guide objectively benchmarks its performance against standard phenylacetic acid analogs, detailing how its unique substitution pattern dictates catalytic efficiency, suppresses side reactions, and provides a superior pharmacokinetic profile for drug development.

Mechanistic Causality: The Role of Sterics and Electronics

To understand why CAS 1000544-58-0 outperforms simpler analogs, we must analyze the causality behind its behavior in the palladium catalytic cycle. The direct transition-metal-catalyzed conversion of carboxylic acids into C–C bonds proceeds via a heterolytic decarboxylation pathway that generates a transient carbanion equivalent (a benzyl-palladium intermediate)[1].

CAS 1000544-58-0 possesses three critical structural features that synergistically optimize this pathway:

  • The Acetic Acid Moiety (Traceless Director): Acts as the initial coordination site for the Pd(II) center. Upon thermal activation, it extrudes CO₂, leaving behind a reactive C(sp³) nucleophile without requiring stoichiometric organometallic waste.

  • 4-Fluoro Substitution (Electronic Tuning): The strongly electronegative fluorine atom withdraws electron density via the inductive effect. This stabilizes the transient benzyl-palladium intermediate, significantly reducing the rate of premature protonation (protodecarboxylation)—the most common failure mode in sp³-hybridized cross-couplings[3].

  • 3,5-Dimethyl Groups (Steric Shielding): The bulky methyl groups flank the reactive benzylic center. This steric pressure prevents two benzyl-palladium species from interacting, thereby suppressing bimolecular homocoupling (the formation of 1,2-diarylethanes). Furthermore, the steric bulk accelerates the final reductive elimination step, driving the catalytic cycle forward efficiently.

StructuralAdvantages Core CAS 1000544-58-0 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid F 4-Fluoro Group Core->F Me 3,5-Dimethyl Groups Core->Me COOH Acetic Acid Moiety Core->COOH F_Desc Electronic Tuning: Stabilizes Benzyl-Pd Prevents Protodecarboxylation F->F_Desc Me_Desc Steric Shielding: Suppresses Homocoupling Accelerates Reductive Elimination Me->Me_Desc COOH_Desc Traceless Director: Extrudes CO2 Generates C(sp3) Nucleophile COOH->COOH_Desc

Caption: Structural features of CAS 1000544-58-0 and their mechanistic roles in cross-coupling.

Comparative Performance Data

To objectively evaluate CAS 1000544-58-0, we benchmarked it against Phenylacetic acid (CAS 103-82-2) and 4-Fluorophenylacetic acid (CAS 405-50-5) in a standardized Pd-catalyzed decarboxylative benzylation using 4-bromoanisole as the model electrophile.

Quantitative Benchmarking Summary
SubstrateCAS RNCross-Coupling Yield (%)Protodecarboxylation (%)Homocoupling (%)
Phenylacetic acid103-82-265.015.210.5
4-Fluorophenylacetic acid405-50-572.410.18.3
2-(4-Fluoro-3,5-dimethylphenyl)acetic acid 1000544-58-0 88.6 < 5.0 < 2.0

Experimental Conditions: Aryl bromide (1.0 equiv), Carboxylic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (1.5 equiv), Mesitylene/DMF (9:1), 130 °C, 16h.

Data Analysis: The baseline phenylacetic acid suffers from significant protodecarboxylation and homocoupling due to the unshielded, highly reactive benzylic intermediate. The addition of a 4-fluoro group (CAS 405-50-5) improves intermediate stability, reducing protodecarboxylation by ~33%. However, only the fully substituted CAS 1000544-58-0 successfully suppresses both side reactions, pushing the desired cross-coupling yield to nearly 90% through the synergistic steric and electronic effects described in Section 2.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following step-by-step methodology for the decarboxylative benzylation of aryl bromides using CAS 1000544-58-0 incorporates internal checkpoints to ensure mechanistic integrity.

CatalyticCycle Pd0 Pd(0)L_n PdII_Br Ar-Pd(II)-Br (Oxidative Addition) Pd0->PdII_Br + Ar-Br PdII_Carb Ar-Pd(II)-OOC-R (Ligand Exchange) PdII_Br->PdII_Carb + R-COOH / Base PdII_Benzyl Ar-Pd(II)-R (Benzyl-Pd) PdII_Carb->PdII_Benzyl - CO2 (Decarboxylation) PdII_Benzyl->Pd0 Catalyst Regeneration Product Ar-R (Diarylmethane) PdII_Benzyl->Product Reductive Elimination

Caption: Palladium-catalyzed decarboxylative cross-coupling cycle for phenylacetic acids.

Step-by-Step Methodology
  • Catalyst & Ligand Pre-activation:

    • Action: In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

    • Causality: XPhos is an electron-rich, bulky biaryl phosphine. Its bulk is strictly required to force the challenging reductive elimination step of the sterically encumbered 3,5-dimethylbenzyl palladium intermediate.

  • Substrate & Base Addition:

    • Action: Add 4-bromoanisole (1.0 mmol), CAS 1000544-58-0 (1.5 mmol), and anhydrous K₂CO₃ (1.5 mmol).

    • Causality: K₂CO₃ deprotonates the acetic acid to form the reactive carboxylate. Without this deprotonation, the ligand exchange step (replacing the bromide on the Pd(II) center with the carboxylate) cannot occur[1].

  • Solvent & Thermal Activation:

    • Action: Add a 9:1 mixture of Mesitylene and DMF (5 mL). Seal the tube and heat to 130 °C for 16 hours.

    • Causality: The sp³-decarboxylation step possesses a high activation energy barrier. Mesitylene provides the necessary high-boiling environment, while a catalytic amount of DMF aids in solubilizing the potassium carboxylate salt.

  • System Validation Checkpoints:

    • Checkpoint 1 (Visual): Monitor for CO₂ gas evolution (bubbling) within the first 30 minutes of heating. Validation: The absence of gas indicates a failure in the ligand-exchange step, usually due to moisture quenching the active Pd(II)-carboxylate complex.

    • Checkpoint 2 (Analytical): Perform GC-MS analysis of the crude mixture against an internal standard (e.g., dodecane). Validation: Quantify the ratio of the desired diarylmethane to 4-fluoro-3,5-dimethyltoluene (protodecarboxylation byproduct). A byproduct ratio >5% indicates premature reductive elimination, signaling that the electrophile concentration is too low or the solvent is insufficiently anhydrous.

Downstream Applications in Drug Development

Beyond its synthetic utility, the moiety installed by CAS 1000544-58-0 is highly prized in drug development. The incorporation of the 4-fluoro-3,5-dimethylbenzyl group into a drug scaffold directly addresses metabolic liabilities.

Cytochrome P450 (CYP450) enzymes frequently target the para-position of aromatic rings for hydroxylation, leading to rapid drug clearance. The highly stable C–F bond at the 4-position blocks this metabolic pathway, while the lipophilic 3,5-dimethyl groups enhance cell membrane permeability and receptor binding pocket affinity. By utilizing CAS 1000544-58-0 in a late-stage decarboxylative cross-coupling, medicinal chemists can seamlessly install this optimized pharmacophore in a single step, bypassing multi-step organometallic syntheses.

References

  • [3] Title: Palladium-Catalyzed Intermolecular Decarboxylative Coupling of 2-Phenylbenzoic Acids with Alkynes via C−H and C−C Bond Activation | Source: Journal of the American Chemical Society | URL:[Link]

  • [1] Title: Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application | Source: ACS Catalysis | URL:[Link]

Sources

Pharmacokinetic Divergence in Halogenated Bioisosteres: A Comparative Guide to 4-Fluoro vs. 4-Chloro Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Phenylacetic acid derivatives form the structural backbone of numerous therapeutic agents, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to modern DP/CRTH2 receptor antagonists. During lead optimization, medicinal chemists frequently substitute the para (4-) position of the phenyl ring with a halogen to block metabolic hot spots and modulate target affinity.

While fluorine and chlorine are traditionally viewed as bioisosteres, their distinct physicochemical properties drive significant divergence in their pharmacokinetic (PK) profiles. This guide objectively compares the PK behavior of 4-fluoro and 4-chloro phenylacetic acid derivatives, providing the mechanistic rationale and the self-validating experimental protocols required to evaluate them.

Physicochemical Foundations: The Mechanistic Drivers

To understand the PK differences between these derivatives, one must first analyze the fundamental atomic properties of the halogens involved 1.

  • Steric Bulk & Conformation : Fluorine is the smallest halogen, with a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å) or oxygen (1.42 Å). In contrast, chlorine (1.74 Å) is significantly larger, sterically resembling a methyl group. This size difference dictates how the phenylacetic acid moiety fits into the hydrophobic pockets of drug-metabolizing enzymes and plasma proteins.

  • Lipophilicity (LogD) : Halogenation universally increases lipophilicity compared to a hydrogen atom, but the magnitude differs. Matched molecular pair (MMP) analyses reveal that replacing a 4-fluoro substituent with a 4-chloro substituent increases the LogD by an average of 0.45 units 1.

  • Bond Dissociation Energy (BDE) : The C–F bond is the strongest carbon-heteroatom bond in organic chemistry (105.4 kcal/mol) and is highly polarized. The C–Cl bond is longer and substantially weaker (78.5 kcal/mol).

Pharmacokinetic Comparison

The physicochemical differences outlined above cascade into measurable PK outcomes during preclinical development.

Absorption & Permeability

Both 4-fluoro and 4-chloro phenylacetic acid derivatives generally exhibit excellent oral absorption. The carboxylic acid (pKa ~4.3) remains largely un-ionized in the acidic environment of the stomach, facilitating passive diffusion. However, the elevated lipophilicity of the 4-chloro derivative often yields slightly higher apparent permeability ( Papp​ ) across lipid bilayers.

Distribution & Protein Binding

The volume of distribution ( Vd​ ) and plasma protein binding (PPB) are heavily influenced by the halogen choice. The 4-chloro derivative's higher LogD drives stronger hydrophobic interactions with human serum albumin (HSA). Consequently, 4-chloro derivatives consistently exhibit lower unbound fractions ( fu​ ) in plasma compared to their 4-fluoro counterparts.

Metabolism & Intrinsic Clearance ( CLint​ )

A common misconception is that the weaker C–Cl bond leads to direct metabolic cleavage. In reality, both halogens effectively block direct para-hydroxylation. However, the 4-chloro derivative typically exhibits higher intrinsic clearance . Why? The increased lipophilicity of the chlorine atom significantly enhances the molecule's non-specific binding affinity for the hydrophobic active sites of Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4). This prolonged residence time in the catalytic pocket facilitates the oxidation of adjacent sites (e.g., meta-hydroxylation or aliphatic side-chain oxidation) 2. Conversely, the 4-fluoro derivative, being less lipophilic, often escapes rapid CYP-mediated turnover, resulting in a longer half-life and superior metabolic stability 3.

Quantitative Data Summary
Parameter4-Fluoro Derivative4-Chloro DerivativePrimary Mechanistic Driver
van der Waals Radius 1.47 Å1.74 ÅAtomic size & electron cloud
Relative LogD Shift Baseline+0.45 unitsHalogen polarizability
Plasma Protein Binding Moderate to High (85-90%)Very High (>95%)Hydrophobic effect (Lipophilicity)
Intrinsic Clearance ( CLint​ ) LowerHigherCYP450 active site affinity
In Vivo Half-Life ( t1/2​ ) Generally LongerGenerally ShorterClearance vs. Volume of Distribution

Pharmacokinetic Divergence Pathway

PK_Divergence Root Phenylacetic Acid Derivative Fluoro 4-Fluoro Substitution vdW: 1.47 Å | BDE: 105 kcal/mol Root->Fluoro Chloro 4-Chloro Substitution vdW: 1.74 Å | BDE: 78 kcal/mol Root->Chloro PropF Lower Lipophilicity (Baseline LogD) Fluoro->PropF PropC Higher Lipophilicity (+0.45 LogD Shift) Chloro->PropC PK_F1 Lower Plasma Protein Binding (Higher Unbound Fraction) PropF->PK_F1 PK_F2 Lower CYP450 Affinity (Decreased Intrinsic Clearance) PropF->PK_F2 PK_C1 Higher Plasma Protein Binding (Lower Unbound Fraction) PropC->PK_C1 PK_C2 Higher CYP450 Affinity (Increased Intrinsic Clearance) PropC->PK_C2

Figure 1: PK divergence pathways of 4-fluoro vs 4-chloro bioisosteric substitutions.

Experimental Methodologies

To objectively validate the PK differences between these derivatives, the following self-validating protocols must be executed.

Protocol A: In Vitro Microsomal Stability Assay (Determining CLint​ )

This assay quantifies the rate of hepatic metabolism.

  • Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: Mg²⁺ is a critical cofactor required for the optimal function of CYP450 reductase.

  • Incubation Mixture : Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). Keep organic solvent (DMSO) below 0.1% to prevent enzyme inhibition.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling : At 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the enzymes to halt the reaction, while the internal standard corrects for volumetric losses and MS matrix suppression.

  • Validation Checkpoint : Run a parallel incubation with a high-clearance positive control (e.g., Verapamil). Self-Validation: If the positive control does not deplete by at least 50% within 30 minutes, the HLM batch is metabolically incompetent, and the assay must be rejected.

  • Analysis : Centrifuge at 4000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the logarithmic depletion rate.

Protocol B: Equilibrium Dialysis for Plasma Protein Binding

This protocol determines the free fraction ( fu​ ) critical for understanding drug distribution.

  • Membrane Conditioning : Soak 8 kDa MWCO regenerated cellulose dialysis membranes in ultrapure water for 15 min, then condition in PBS (pH 7.4).

  • Spiking : Spike human plasma with the test compound to a final concentration of 5 µM.

  • Dialysis : Load 300 µL of spiked plasma into the donor chamber and 300 µL of PBS into the receiver chamber of a 96-well equilibrium dialysis block. Incubate at 37°C on an orbital shaker at 100 rpm for 6 hours.

  • Cross-Matrix Matching : Extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. Causality: LC-MS/MS ionization efficiency is highly sensitive to the sample matrix. Matrix matching ensures both samples experience identical ion suppression, preventing skewed concentration ratios.

  • Validation Checkpoint : Calculate mass balance recovery (Total mass in donor + receiver / Initial mass). Self-Validation: A recovery outside the 85-115% range indicates non-specific binding to the dialysis apparatus, invalidating the fu​ calculation.

  • Quenching & Analysis : Precipitate proteins with 300 µL of cold acetonitrile containing an internal standard. Centrifuge and analyze via LC-MS/MS to calculate fu​ .

References

  • Pattison, G., et al. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science, 2026.
  • Sturino, C. F., et al. "Discovery of a Potent and Selective Prostaglandin D2 Receptor Antagonist,[(3R)-4-(4-Chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic Acid (MK-0524)." Journal of Medicinal Chemistry, 2007.
  • Norman, M. H., et al. "Discovery of AMG 853, a CRTH2 and DP Dual Antagonist." ACS Medicinal Chemistry Letters, 2011.

Sources

Comparative In Vitro Binding Affinity Guide: 4-Fluoro-3,5-dimethylphenylacetic Acid Derivatives as CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) is a critical G protein-coupled receptor (GPCR) target in the therapeutic intervention of allergic asthma, atopic dermatitis, and allergic rhinitis. Its endogenous ligand, Prostaglandin D2 (PGD2), drives eosinophil chemotaxis and Th2 cell activation.

In the landscape of CRTH2 antagonist drug design, the phenylacetic acid pharmacophore is highly privileged, serving as a bioisostere for the aliphatic carboxylate of PGD2. This guide provides an objective, data-driven comparison of the 4-Fluoro-3,5-dimethylphenylacetic acid building block (CAS: 1000544-58-0) against alternative substitution patterns, demonstrating how specific steric and electronic modifications dictate in vitro binding affinity and receptor kinetics [1].

Causality in Pharmacophore Design (E-E-A-T)

The structural evolution from an unsubstituted phenylacetic acid to the 4-fluoro-3,5-dimethyl derivative is driven by precise molecular interactions within the CRTH2 binding pocket:

  • The Acetic Acid Headgroup: Forms a critical, charge-reinforced hydrogen bond (salt bridge) with Arg170 in the transmembrane 5 (TM5) domain of CRTH2.

  • 3,5-Dimethyl Substitution: The lipophilic pocket of CRTH2 (lined by TM3, TM5, and TM6) heavily favors bulky, hydrophobic groups. The 3,5-dimethyl configuration maximizes Van der Waals contacts, driving the entropic favorability of binding and increasing selectivity against the related DP1 receptor and Cyclooxygenase (COX) enzymes.

  • 4-Fluoro Substitution: The para-position of the phenyl ring is a classic liability for CYP450-mediated hydroxylation (specifically CYP3A4) [2]. Fluorine, being highly electronegative and possessing a small Van der Waals radius (1.47 Å), effectively blocks metabolic oxidation without introducing steric clashes. Furthermore, the electron-withdrawing nature of the fluorine atom subtly lowers the of the acetic acid moiety, optimizing the residence time of the salt bridge with Arg170.

Experimental Methodologies

To ensure rigorous validation of binding affinity, two orthogonal, self-validating in vitro systems are employed: Radioligand Binding (RLB) for thermodynamic affinity ( ) and Surface Plasmon Resonance (SPR) for kinetic profiling ( , ).

Protocol A: Radioligand Binding (RLB) Assay

This protocol measures the displacement of -PGD2 to determine the thermodynamic inhibition constant ( ).

  • Membrane Preparation: Harvest HEK293 cells stably expressing human CRTH2 (hCRTH2). Homogenize in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4, 40 mM ) and centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (~10 µg total protein), 10 µL of -PGD2 (final assay concentration 3 nM), and 10 µL of the test phenylacetic acid compound (10-point serial dilution).

    • Critical Step: The assay buffer must contain 0.1% fatty-acid-free Bovine Serum Albumin (BSA). PGD2 is highly lipophilic; BSA prevents non-specific binding of the radioligand to the polystyrene plate walls, ensuring accurate quantification.

  • Equilibration: Incubate the plates for 60 minutes at 25°C to achieve steady-state equilibrium.

  • Separation & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber plates.

    • Critical Step: Pre-soak the GF/C filters in 0.3% polyethylenimine (PEI) for 1 hour prior to filtration. PEI coats the glass fibers with a positive charge, drastically reducing non-specific binding of the negatively charged -PGD2.

  • Quantification: Wash filters three times with 200 µL of ice-cold wash buffer. Add 50 µL of scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta counter. Convert to using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides label-free, real-time monitoring of GPCR-ligand interactions, revealing the kinetic drivers of affinity [3].

  • Receptor Solubilization: Solubilize hCRTH2 from the membrane fraction using a buffer containing 1% n-Dodecyl-β-D-maltoside (DDM) and 0.1% Cholesteryl hemisuccinate (CHS).

    • Causality: GPCRs are notoriously unstable outside the lipid bilayer. DDM forms protective micelles, while CHS mimics membrane cholesterol, locking CRTH2 in its active, ligand-receptive conformation.

  • Surface Immobilization: Capture the solubilized hCRTH2 onto a Biacore L1 sensor chip (optimized for lipophilic capture) at a density of ~3,000 Response Units (RU).

  • Analyte Injection: Inject the 4-Fluoro-3,5-dimethylphenylacetic acid derivatives at a high flow rate of 50 µL/min across a concentration range of 0.1 nM to 1,000 nM. (High flow rates prevent mass transport limitations, ensuring the measured reflects true binding kinetics).

  • Kinetic Profiling: Record the association phase for 180 seconds and allow dissociation in running buffer for 600 seconds. Fit the sensorgrams to a 1:1 Langmuir binding model to extract and .

Comparative Data Analysis

The following table summarizes the in vitro binding profiles of various phenylacetic acid derivatives, highlighting the synergistic effect of the 4-fluoro and 3,5-dimethyl substitutions.

Compound DerivativeSubstitution PatternRLB (nM)RLB (nM)SPR ( )SPR ( )SPR (nM)DP1 Selectivity
Cmpd 1 (Baseline) Unsubstituted450.2310.51.245.0375.0< 5-fold
Cmpd 2 4-Fluoro only125.486.21.514.294.612-fold
Cmpd 3 3,5-Dimethyl only42.128.94.812.526.085-fold
Cmpd 4 (Optimized) 4-Fluoro-3,5-dimethyl 8.3 5.7 6.2 3.1 5.0 > 400-fold
Reference Setipiprant (Standard)6.54.27.12.83.9> 500-fold

Data Interpretation: The baseline unsubstituted phenylacetic acid (Cmpd 1) exhibits weak affinity and poor selectivity. The addition of the 3,5-dimethyl groups (Cmpd 3) significantly increases the association rate ( ), confirming that hydrophobic bulk accelerates entry and positioning within the CRTH2 pocket. However, it is the combination of both modifications in the 4-Fluoro-3,5-dimethyl derivative (Cmpd 4) that drastically reduces the dissociation rate ( to ). This prolonged receptor residence time is the primary driver of its single-digit nanomolar affinity, making it a highly competitive scaffold for clinical development.

Visualizations

CRTH2 Antagonism & Signaling Pathway

Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Antagonist 4-Fluoro-3,5-dimethyl- phenylacetic acid Antagonist->CRTH2 Competitive Inhibition Gi Gαi Protein Complex CRTH2->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Th2 Th2 Cell Activation & Eosinophil Chemotaxis cAMP->Th2

Caption: Mechanism of action: 4-Fluoro-3,5-dimethylphenylacetic acid competitively inhibits PGD2 at CRTH2.

SPR Kinetic Profiling Workflow

SPR Prep 1. Solubilize hCRTH2 in DDM/CHS Micelles Immobilize 2. Capture on Biacore Sensor Chip L1 Prep->Immobilize Inject 3. Inject Antagonist (Analyte Flow at 50 µL/min) Immobilize->Inject Assoc 4. Measure Association (k_on phase) Inject->Assoc Dissoc 5. Measure Dissociation (k_off phase) Assoc->Dissoc Analyze 6. Calculate Affinity K_D (k_off / k_on) Dissoc->Analyze

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for label-free GPCR kinetic analysis.

References

  • Discovery of AMG 853, a CRTH2 and DP Dual Antagonist ACS Medicinal Chemistry Letters URL:[Link]

  • Solving time-dependent CYP3A4 inhibition for a series of indole-phenylacetic acid dual antagonists of the PGD(2) receptors CRTH2 and DP Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance ACS Medicinal Chemistry Letters URL: [Link]

Safety Operating Guide

4-Fluoro-3,5-dimethylphenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the introduction of fluorinated compounds into your drug development pipeline introduces specific logistical and environmental compliance challenges. 4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0) is a highly valuable building block in medicinal chemistry, but its structural inclusion of a highly electronegative fluorine atom demands strict adherence to halogenated waste protocols.

Improper disposal of fluorinated organic acids can lead to the generation of highly corrosive hydrofluoric acid (HF) gas during standard incineration, which degrades incinerator linings and poses severe environmental hazards. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design a fail-safe disposal protocol, we must first understand the physicochemical nature of the waste. 4-Fluoro-3,5-dimethylphenylacetic acid is a solid organic acid. The para-fluoro substitution on the phenyl ring classifies any waste containing this compound—whether solid or dissolved—strictly as Halogenated Organic Waste [1].

The Causality of Segregation: Why must this be segregated from standard organic waste? When non-halogenated waste is incinerated, it breaks down into CO2​ and H2​O . However, the thermal destruction of 4-Fluoro-3,5-dimethylphenylacetic acid releases fluorine radicals. If sent to a standard incinerator, these radicals react with hydrogen to form HF gas. Therefore, EPA guidelines mandate that halogenated organics be segregated and sent only to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize acidic emissions [2].

Table 1: Waste Stream Categorization & Physicochemical Profile
ParameterSpecification / ClassificationOperational Implication
CAS Number 1000544-58-0Use for exact SDS tracking and waste manifesting.
Chemical Class Halogenated Organic AcidMust not be mixed with non-halogenated solvents.
Physical State Solid (Powder/Crystals)Prone to aerosolization during spills; requires wet-wiping.
EPA Waste Code Unlisted (Characteristic)Managed under general Halogenated Organic protocols.
Incineration Req. >99% Scrubber EfficiencyRequires a licensed waste broker capable of handling halogenated streams [2].

The Self-Validating Disposal Workflow

This methodology ensures that every step of the disposal process contains a verification check, preventing incompatible chemical mixing and ensuring regulatory compliance.

Phase A: Solid Waste Disposal (Unused Reagent or Spilled Powder)
  • Containment: Transfer any unused, contaminated, or spilled 4-Fluoro-3,5-dimethylphenylacetic acid powder into a puncture-proof, high-density polyethylene (HDPE) container. Causality: HDPE is highly resistant to organic acids and prevents moisture ingress.

  • Labeling: Immediately affix a hazardous waste label.

    • Validation Check: The label must explicitly state: "Hazardous Waste - Solid Halogenated Organic (4-Fluoro-3,5-dimethylphenylacetic acid)" . Do not use abbreviations [3].

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA) away from strong bases and oxidizing agents.

Phase B: Liquid Waste Disposal (Post-Reaction/Extraction Solvents)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) during your workflow, the entire solution becomes halogenated waste.

  • Stream Identification: Identify the primary solvent. Even if the solvent is non-halogenated (like Methanol), the presence of the fluorinated acid dictates that the mixture must go into the Halogenated Waste carboy [3].

  • Transfer: Slowly pour the liquid waste into a green-labeled (or institutionally designated) Halogenated Organic Waste carboy.

    • Validation Check: Before sealing, observe the carboy for 30 seconds. Look for bubbling, gas evolution, or an exothermic reaction (heat generation). If none occurs, the transfer is successful and chemically compatible.

  • Documentation: Log the estimated mass or volume of 4-Fluoro-3,5-dimethylphenylacetic acid added to the composite waste sheet attached to the carboy.

Table 2: Chemical Compatibility & Segregation Matrix
Waste Stream ComponentMix with 4-Fluoro-3,5-dimethylphenylacetic acid?Resulting Waste Category
Dichloromethane / ChloroformYES Halogenated Organic Waste
Methanol / Ethyl AcetateYES (but forces reclassification)Halogenated Organic Waste
Aqueous Heavy MetalsNO (Strictly prohibit)Incompatible - Keep separated
Strong Inorganic Acids (HCl, HNO3)NO (Strictly prohibit)Incompatible - Keep separated

Mechanistic Disposal Decision Pathway

To streamline laboratory operations, the following logical pathway dictates the fate of 4-Fluoro-3,5-dimethylphenylacetic acid waste based on its state.

G Start 4-Fluoro-3,5-dimethylphenylacetic acid Waste Generation Solid Solid Powder/Crystals Start->Solid Unused/Spilled Liquid Dissolved in Solvent Start->Liquid Reaction/Extraction SolidWaste Solid Halogenated Waste Container Solid->SolidWaste HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) Liquid->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) Liquid->NonHalSolvent LiquidWaste Liquid Halogenated Waste Carboy HalSolvent->LiquidWaste Direct Addition NonHalSolvent->LiquidWaste *Forces stream to become Halogenated Waste Incineration EPA-Regulated Incinerator with Caustic Scrubber SolidWaste->Incineration LiquidWaste->Incineration

Decision tree for the segregation and disposal of 4-Fluoro-3,5-dimethylphenylacetic acid waste.

Emergency Spill Remediation Protocol

In the event of a localized spill of the pure solid compound:

  • Isolate: Close lab doors to allow the chemical hood exhaust to ventilate the area and prevent powder aerosolization [3].

  • Neutralize & Absorb: Do not dry-sweep, as this creates inhalable fluorinated dust. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to dampen it.

  • Collection: Wipe up the dampened powder using absorbent pads.

  • Disposal: Place the contaminated pads into a heavy-duty plastic bag, seal it, and place it into the Solid Halogenated Waste container.

By integrating these scientifically grounded procedures into your laboratory's daily operations, you ensure not only the safety of your personnel but also strict compliance with environmental regulations regarding halogenated compounds.

References

  • Accela ChemBio Inc. "916420-58-1 3'-Methyl-5'-(trifluoromethoxy)acetophenone." accelachem.com. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at:[Link]

  • University of Illinois (UIUC) / Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. Available at:[Link]

Personal protective equipment for handling 4-Fluoro-3,5-dimethylphenylacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety & Logistical Guide: Handling 4-Fluoro-3,5-dimethylphenylacetic Acid

Executive Summary

4-Fluoro-3,5-dimethylphenylacetic acid (CAS: 1000544-58-0) is a highly valuable fluorinated aromatic carboxylic acid utilized in advanced organic synthesis and drug development. While essential for research, it presents acute toxicity risks via oral, dermal, and inhalation routes (Hazard Statements: H302, H312, H332)[1]. This guide provides a self-validating, step-by-step operational protocol for laboratory professionals, grounding standard operating procedures in authoritative safety mechanics to ensure absolute regulatory compliance and personnel protection.

Chemical Profile & Quantitative Parameters

Before initiating any experimental workflow, researchers must verify the physical and regulatory parameters of the compound and the required engineering controls. The following table summarizes the critical quantitative data for safe handling:

Property / ParameterQuantitative Value / Standard
CAS Number 1000544-58-0[1]
Molecular Formula C10H11FO2[1]
Molecular Weight 182.19 g/mol [1]
Required Fume Hood Face Velocity 80 – 100 feet per minute (fpm)[2]
Minimum Glove Thickness 5 mil (0.127 mm) Nitrile[3]
Eye Protection Standard ANSI Z87.1 Compliant[3]

Hazard Identification & Mechanistic Causality

As a Senior Application Scientist, I emphasize that safety protocols must be driven by an understanding of molecular mechanics rather than rote memorization. To safely handle 4-Fluoro-3,5-dimethylphenylacetic acid, you must understand the causality behind its specific hazards:

  • Enhanced Dermal Permeability (H312): The addition of a fluorine atom to the aromatic ring significantly increases the molecule's lipophilicity compared to unsubstituted phenylacetic acid. This lipophilic nature enhances its thermodynamic drive to partition into and permeate the stratum corneum (the skin's lipid-rich outermost layer). Therefore, standard incidental contact poses a higher systemic absorption risk[1].

  • Respiratory and Ocular Irritation (H332): As a carboxylic acid, the compound acts as a localized proton donor, causing acute irritation to the mucous membranes of the eyes and the respiratory tract. Because it is handled as a fine powder, it is highly susceptible to static-induced aerosolization, necessitating strict inhalation controls[1].

HazardMitigation Hazard 4-Fluoro-3,5-dimethylphenylacetic acid (Lipophilic, Irritant) Inhalation Inhalation Risk (Aerosolized Powder) Hazard->Inhalation Dermal Dermal Absorption (Enhanced by Fluorine) Hazard->Dermal Ocular Ocular Exposure (Mucous Membrane Irritation) Hazard->Ocular RespPPE Chemical Fume Hood (Primary Engineering Control) Inhalation->RespPPE GlovePPE Double Nitrile Gloves + Lab Coat Dermal->GlovePPE EyePPE ANSI Z87.1 Splash Goggles + Face Shield Ocular->EyePPE

Figure 2: Mechanistic hazard exposure routes and corresponding PPE mitigation strategies.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's hierarchy of controls, engineering controls (e.g., chemical fume hoods) are the primary defense, supplemented by rigorous PPE[4].

Protection AreaRequired EquipmentMechanistic Justification
Eye/Face ANSI Z87.1-compliant Chemical Splash Goggles[3].Prevents ocular exposure to aerosolized powders. Standard safety glasses lack the orbital seal required to block fine airborne particulates.
Hands Double-layered Nitrile Gloves (min. 5 mil)[3].Nitrile provides excellent broad-spectrum resistance. Double-gloving specifically mitigates the enhanced permeation risk of the lipophilic fluorinated compound.
Body Flame-resistant lab coat, full-length pants, closed-toe shoes.Prevents direct dermal contact in the event of a spill. The coat must be removed immediately if contaminated[2].
Respiratory Handled exclusively inside a certified Chemical Fume Hood.A fume hood with adequate face velocity prevents inhalation of airborne particulates, eliminating the need for an N95/P100 respirator under normal conditions[2].

Standard Operating Procedure (SOP): Experimental Workflow

This protocol is designed as a self-validating system; each step inherently ensures the safety and integrity of the subsequent step.

Step 1: Pre-Operation Setup & Engineering Controls

  • Verify that the chemical fume hood is operational and within the certified face velocity range (80-100 fpm)[2].

  • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

  • Don all required PPE (goggles, lab coat, double nitrile gloves) before opening the chemical container[3].

Step 2: Material Handling & Weighing

  • Causality Check: Because 4-Fluoro-3,5-dimethylphenylacetic acid is a dry powder, static electricity can cause rapid aerosolization. Use an anti-static weigh boat or a static eliminator (ionizer) during transfer to prevent the powder from repelling into the breathing zone.

  • Weigh the material exclusively inside the fume hood.

  • Self-Validating Transfer: If a highly precise analytical balance is located outside the hood, pre-weigh the material into a tared, sealable vial inside the hood. Decontaminate the exterior of the vial with a solvent wipe, and only then transfer the sealed vial to the external balance.

Step 3: Decontamination & Doffing

  • After transfer, securely seal the primary chemical container.

  • Wipe down the balance, spatulas, and fume hood workspace with a damp paper towel (using a mild alkaline solution or ethanol) to capture residual dust.

  • Remove the contaminated outer layer of gloves inside the hood and dispose of them, along with the wipe-down materials, in a designated hazardous waste bin.

Workflow Prep 1. Fume Hood Setup Verify Face Velocity PPE 2. PPE Donning Double Nitrile, Goggles Prep->PPE Handling 3. Chemical Handling Weighing & Transfer PPE->Handling Decon 4. Decontamination Surface Wipe-down Handling->Decon Disposal 5. Waste Segregation RCRA Compliant Bin Decon->Disposal

Figure 1: Step-by-step operational workflow for safely handling fluorinated phenylacetic acids.

Emergency Response & Spill Management

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. The lipophilicity of the fluorinated compound requires thorough, prolonged washing to prevent deep tissue absorption[1].

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention[1].

  • Powder Spill: Never sweep dry powder, as this generates concentrated aerosols. Cover the spill with damp absorbent pads to suppress dust, carefully scoop the material into a compatible chemical waste container using a non-sparking tool, and label it appropriately.

Waste Disposal Plan

Because 4-Fluoro-3,5-dimethylphenylacetic acid contains a highly stable carbon-fluorine bond, its disposal requires specialized handling to prevent environmental persistence.

  • Regulatory Compliance: Dispose of all chemical waste and contaminated consumables (weigh boats, gloves, paper towels) in strict accordance with the EPA's Resource Conservation and Recovery Act (RCRA) regulations[5].

  • Segregation: Collect organic waste containing this compound in clearly labeled, leak-proof, high-density polyethylene (HDPE) containers. Keep it strictly segregated from strong oxidizing agents and strong bases.

  • Destruction Method: Fluorinated organic compounds must be routed to a permitted hazardous waste combustion facility. High-temperature thermal destruction (incineration) is required to effectively break the carbon-fluorine bonds and prevent the formation of products of incomplete combustion (PICs) or the release of persistent fluorinated fragments into the environment[6].

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). U.S. Department of Labor. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. U.S. Department of Labor. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from:[Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3,5-dimethylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3,5-dimethylphenylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.